tert-Butyl but-3-yn-2-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-but-3-yn-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443950 | |
| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154181-98-3 | |
| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (S)-tert-Butyl but-3-yn-2-ylcarbamate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-alanine. This document outlines the key transformations, provides detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine is a multi-step process that involves the sequential protection and modification of the functional groups of the starting amino acid. The chosen strategy ensures the retention of the stereochemical integrity at the chiral center. The overall transformation can be broken down into five key steps:
-
N-Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
-
Esterification: The carboxylic acid moiety of N-Boc-L-alanine is converted to its methyl ester to facilitate the subsequent reduction.
-
Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, yielding N-Boc-L-alaninol.
-
Oxidation: The primary alcohol is then oxidized to the aldehyde, N-Boc-L-alaninal, a crucial intermediate for the final step.
-
Alkynylation: A one-carbon homologation of the aldehyde to a terminal alkyne is achieved using the Seyferth-Gilbert homologation.
Quantitative Data Summary
The following tables summarize the quantitative data for each step in the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate from L-alanine.
Table 1: Synthesis of N-Boc-L-alanine (1)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | L-Alanine | (Boc)₂O, NaOH | Water/THF | 0 to RT | 17 | ~100 |
Table 2: Synthesis of N-Boc-L-alanine methyl ester (2)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2 | N-Boc-L-alanine (1) | SOCl₂ | Methanol | 0 to Reflux | 2 | High |
Table 3: Synthesis of N-Boc-L-alaninol (3)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3 | N-Boc-L-alanine methyl ester (2) | LiBH₄ | THF | 0 to RT | 12 | High |
Table 4: Synthesis of N-Boc-L-alaninal (4)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4 | N-Boc-L-alaninol (3) | Oxalyl chloride, DMSO, Et₃N | DCM | -78 to RT | 1-2 | >90 |
Table 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5)
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5 | N-Boc-L-alaninal (4) | Ohira-Bestmann reagent, K₂CO₃ | Methanol | RT | 1-3 | 60-90 |
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (1)
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer.
-
Procedure:
-
Suspend L-alanine (1.00 eq) in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydroxide (1.5 eq) to the cooled suspension.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for 17 hours.
-
Extract the reaction mixture with petroleum ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a 1 M HCl solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a colorless oil, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (2)
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.
-
Procedure:
-
Dissolve N-Boc-L-alanine (1) (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-alanine methyl ester.
-
Step 3: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-L-alaninol) (3)
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.
-
Procedure:
-
Dissolve N-Boc-L-alanine methyl ester (2) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfate.[1]
-
Remove the volatile organic solvents under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alaninol.
-
Step 4: Synthesis of (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (N-Boc-L-alaninal) (4) via Swern Oxidation
-
Apparatus: A three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of N-Boc-L-alaninol (3) (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq) dropwise, keeping the temperature below -60 °C.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude N-Boc-L-alaninal is often used immediately in the next step without further purification.
-
Step 5: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate (5) via Seyferth-Gilbert Homologation
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.
-
Procedure:
-
To a solution of the crude N-Boc-L-alaninal (4) (1.0 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq) to the mixture at room temperature.[2]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl but-3-yn-2-ylcarbamate.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from L-alanine to (S)-tert-Butyl but-3-yn-2-ylcarbamate.
Caption: Synthetic pathway for (S)-tert-Butyl but-3-yn-2-ylcarbamate.
References
Technical Guide: tert-Butyl but-3-yn-2-ylcarbamate - Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl but-3-yn-2-ylcarbamate. This chiral propargylamine derivative is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its physicochemical properties, stability under various conditions, and provides insights into its synthesis and potential applications in drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are detailed. Logical relationships and synthetic pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | (S)-tert-Butyl but-3-yn-2-ylcarbamate | (R)-tert-Butyl but-3-yn-2-ylcarbamate | tert-Butyl carbamate |
| CAS Number | 118080-79-8[1] | 118080-82-3[2][3] | 4248-19-5[4][5] |
| Molecular Formula | C₉H₁₅NO₂[1] | C₉H₁₅NO₂[2] | C₅H₁₁NO₂[5][6] |
| Molecular Weight | 169.22 g/mol [1] | 169.22 g/mol [2] | 117.15 g/mol [5][6] |
| Melting Point | Data not available | Data not available | 105-108 °C[4][5][7] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[5][7] |
| Calculated LogP | 1.5328[1] | Data not available | 0.5[6] |
| Topological Polar Surface Area | 38.33 Ų[1] | Data not available | 52.3 Ų[6] |
Chemical Stability and Reactivity
The stability of this compound is primarily dictated by the interplay of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne.
Stability of the Boc Protecting Group
The Boc group is a widely used amine protecting group in organic synthesis due to its well-defined stability profile.
-
Acidic Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved to reveal the free amine.[8][9][10] The mechanism involves the formation of a stable tert-butyl cation.[10] Therefore, this compound is expected to be unstable in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions may lead to slow deprotection.[11]
-
Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[8][9] However, prolonged exposure to strong bases at elevated temperatures may lead to degradation. Some studies have shown that Boc groups on NH-heteroarenes can be cleaved under basic conditions such as aqueous methanolic potassium carbonate under reflux.[12]
-
Thermal Stability: Carbamates, in general, can be thermally unstable.[13] The Boc group is known to be thermolabile, and thermal deprotection can occur at elevated temperatures. Studies on tert-butyl carbamate have shown thermal decomposition occurs, leading to the formation of isobutylene, carbon dioxide, and the corresponding amine.[14]
Reactivity of the Alkyne Group
The terminal alkyne functionality in this compound imparts specific reactivity to the molecule.
-
Oxidation: Alkynes can undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate to yield carboxylic acids.[15] Milder oxidation conditions can potentially lead to the formation of 1,2-dicarbonyl compounds.[16] Therefore, this compound is expected to be sensitive to strong oxidizing conditions.
-
Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation with Lindlar's catalyst will yield the cis-alkene, while reaction with sodium in liquid ammonia will produce the trans-alkene. Complete reduction to the alkane can be achieved with hydrogen gas and a palladium catalyst.[17]
-
Reactions with Electrophiles: The terminal alkyne can act as a nucleophile in various reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. It can also undergo hydration and other addition reactions.
Experimental Protocols
Proposed Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate
Logical Workflow for Synthesis:
Caption: A logical workflow for the synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate.
Detailed Hypothetical Protocol (based on related syntheses):
-
Preparation of the Chiral Aldehyde: A suitable chiral N-Boc protected α-amino aldehyde is prepared from the corresponding amino acid (e.g., L-Alanine) via reduction of the carboxylic acid to the alcohol, followed by oxidation.
-
Alkynylation: To a solution of the chiral N-Boc amino aldehyde in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a solution of ethynylmagnesium bromide in THF is added dropwise.
-
Reaction Quench and Work-up: The reaction is stirred for several hours at low temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-tert-Butyl but-3-yn-2-ylcarbamate.
Role in Drug Development and Research
This compound, as a chiral propargylamine, is a valuable building block in medicinal chemistry and drug discovery. The propargylamine motif is present in a number of biologically active compounds.[19] The terminal alkyne can be utilized for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, for example, in the synthesis of PROTACs or other targeted therapies.[20] The carbamate functionality is also a common structural motif in many approved drugs.[21][22][23]
Potential Application Workflow in Drug Discovery:
Caption: A logical workflow illustrating the potential use of this compound in drug discovery.
Conclusion
This compound is a chiral synthetic intermediate with significant potential in organic synthesis and drug development. Its chemical properties are largely defined by the acid-labile Boc protecting group and the reactive terminal alkyne. While specific experimental data for some of its physical properties are lacking, its stability and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. The synthetic accessibility and the potential for further functionalization through the alkyne handle make it an attractive building block for the construction of complex and biologically active molecules. Further research to fully characterize its physical properties and explore its applications in medicinal chemistry is warranted.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 118080-82-3|(R)-tert-Butyl but-3-yn-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. カルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 21. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflow for the characterization of tert-butyl but-3-yn-2-ylcarbamate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and chiral ligands. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental procedures for its synthesis and analysis.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5-4.7 | m | 1H | CH-NH |
| ~2.2 | d | 1H | C≡CH |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.3 | d | 3H | CH-CH₃ |
| ~5.0 | br s | 1H | NH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbamate) |
| ~82 | C ≡CH |
| ~79 | O-C (CH₃)₃ |
| ~72 | C≡C H |
| ~45 | C H-NH |
| ~28 | C(C H₃)₃ |
| ~22 | CH-C H₃ |
Solvent: CDCl₃.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~3400 | Medium, broad | N-H stretch |
| ~2980 | Strong | C-H stretch (sp³) |
| ~2120 | Weak | C≡C stretch |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1510 | Medium | N-H bend |
| ~1250, ~1160 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Adduct |
| 170.1176 | [M+H]⁺ |
| 192.0995 | [M+Na]⁺ |
| 187.1441 | [M+NH₄]⁺ |
M (Molecular Weight) = 169.22 g/mol . Predicted data provides expected mass-to-charge ratios for common adducts.
Experimental Protocols
The following are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
Synthesis of this compound
This procedure outlines a common method for the N-protection of an amine.
Materials:
-
but-3-yn-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve but-3-yn-2-amine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat compound onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of compound identification.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical pathway for the identification of an unknown compound using spectroscopic methods.
CAS number and molecular weight of tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of tert-Butyl but-3-yn-2-ylcarbamate and information regarding its biological activity or associated signaling pathways are not publicly available. The following guide provides general information based on available data for this compound and related chemical structures.
Core Data Presentation
This compound is a chiral organic compound containing a carbamate functional group and a terminal alkyne. It exists as two enantiomers, (S) and (R).
| Property | (S)-tert-Butyl but-3-yn-2-ylcarbamate | (R)-tert-Butyl but-3-yn-2-ylcarbamate |
| CAS Number | 118080-79-8 | 118080-82-3 |
| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol | 169.22 g/mol |
| Canonical SMILES | C#C--INVALID-LINK--NC(=O)OC(C)(C)C | C#C--INVALID-LINK--NC(=O)OC(C)(C)C |
| Physical Description | Solid | Not specified |
| Purity | Typically ≥97% (commercial sources) | Typically ≥97% (commercial sources) |
| Storage Conditions | 2-8°C, Sealed in dry conditions | 2-8°C, Sealed in dry conditions |
General Experimental Protocols: Synthesis of Chiral Propargylamines
While a specific protocol for this compound is not available, the synthesis of chiral propargylamines is a well-established area of organic chemistry. A common and effective method is the asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction offers a convergent and atom-economical route to these valuable building blocks.
Representative Asymmetric A³ Coupling Reaction:
This protocol describes a general procedure for the synthesis of a chiral N-Boc protected propargylamine, which could be adapted for the synthesis of the target compound.
Materials:
-
An appropriate aldehyde (e.g., acetaldehyde for the target molecule)
-
A terminal alkyne (e.g., acetylene or a protected equivalent)
-
tert-Butyl carbamate
-
A chiral copper catalyst system (e.g., Cu(I) salt and a chiral ligand)
-
An appropriate solvent (e.g., toluene, THF, or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) salt (e.g., CuI, CuBr, or CuOTf) and the chiral ligand (e.g., a BINAP or PyBox derivative) are dissolved in the chosen anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.
-
Reaction Assembly: To the catalyst solution, tert-butyl carbamate and the aldehyde are added sequentially. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Alkyne Addition: The terminal alkyne is then introduced to the reaction mixture. This may involve bubbling acetylene gas through the solution or adding a solution of a protected alkyne.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc protected propargylamine.
Note: The choice of catalyst, ligand, solvent, and temperature are crucial for achieving high yield and enantioselectivity and would require optimization for the specific synthesis of this compound.
Mandatory Visualization
Since no specific signaling pathway involving this compound has been identified, a logical workflow for the generalized synthesis of a chiral N-Boc propargylamine is presented below.
Caption: Generalized workflow for the synthesis of a chiral N-Boc propargylamine.
Applications in Drug Discovery and Medicinal Chemistry
The propargylamine motif is a valuable pharmacophore in medicinal chemistry.[1][2] It is present in several marketed drugs, particularly those targeting monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[2] The alkyne group can act as a reactive handle for covalent modification of enzyme active sites or for "click" chemistry applications in bioconjugation.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis and medicinal chemistry due to its stability under a variety of conditions and its facile removal under acidic conditions. In the context of drug design, the carbamate group can serve as a bioisostere for amide or ester functionalities and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
Given its structural features, this compound could potentially serve as a building block in the synthesis of more complex molecules for various therapeutic targets. However, without specific biological data, its utility remains speculative.
References
Chiral tert-Butyl but-3-yn-2-ylcarbamate: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tert-butyl but-3-yn-2-ylcarbamate is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring a chiral propargylamine moiety protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of functionalities. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC) or "click chemistry," while the chiral amine dictates the stereochemistry of target molecules, a critical factor in determining pharmacological activity. This technical guide provides an in-depth overview of the commercial availability, suppliers, synthetic methodologies, and potential applications of both the (S)- and (R)-enantiomers of this compound.
Commercial Availability and Suppliers
Both enantiomers of this compound are commercially available from a range of chemical suppliers. The (S)-enantiomer is identified by the CAS number 118080-79-8, while the (R)-enantiomer is registered under CAS number 118080-82-3. Purity levels are typically high, often exceeding 97%. The following table summarizes the availability of this chiral building block from various suppliers, though pricing and stock levels are subject to change.
| Supplier | CAS Number (S)-enantiomer | CAS Number (R)-enantiomer | Purity | Notes |
| ChemScene | 118080-79-8 | Not explicitly listed | ≥97% | Also offers custom synthesis services.[1] |
| Sigma-Aldrich | 118080-79-8 | 118080-82-3 | - | Available through preferred partners. |
| BLDpharm | 118080-79-8 | 118080-82-3 | - | Offers cold-chain transportation.[2] |
| ChemUniverse | 118080-79-8 | Not explicitly listed | 97% | Provides various pack sizes. |
| Shanghai Macklin Biochemical Co., Ltd. | 118080-79-8 | Not explicitly listed | - | - |
| Ambeed | Not explicitly listed | 118080-82-3 | - | Provides comprehensive analytical data. |
Synthetic Methodologies
The enantioselective synthesis of chiral this compound is not extensively detailed in publicly available literature for the specific molecule. However, based on established methods for the synthesis of chiral propargylamines and the Boc protection of amines, a robust synthetic strategy can be devised. The key challenge lies in establishing the stereocenter with high enantiomeric excess. Two primary approaches are prevalent in the literature for analogous compounds: enzymatic kinetic resolution of a racemic precursor and the use of a chiral auxiliary.
Proposed Synthetic Pathway via Enzymatic Kinetic Resolution
A plausible and efficient route to enantiomerically pure this compound involves the kinetic resolution of racemic 3-butyn-2-ol, followed by conversion to the corresponding amine and subsequent Boc protection. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol (General Procedure)
-
Materials: Racemic secondary alcohol, lipase (e.g., Candida antarctica lipase B, Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane, toluene), buffer solution (if required).
-
Procedure:
-
To a solution of the racemic alcohol in the chosen organic solvent, add the lipase and the acyl donor.
-
The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically ranging from room temperature to 45 °C).
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the remaining alcohol and the acylated product.
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the esterified product.
-
The enzyme is removed by filtration.
-
The unreacted alcohol and the ester are separated by column chromatography.
-
The ester can be hydrolyzed back to the other enantiomer of the alcohol if desired.
-
Following the resolution, the enantiomerically pure alcohol can be converted to the corresponding amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by displacement with an azide and subsequent reduction. The resulting chiral amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Proposed Synthetic Pathway via Chiral Auxiliary
An alternative approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with a ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of an alkyne nucleophile to this imine, followed by removal of the auxiliary, yields the chiral propargylamine.
References
The Indispensable Role of Boc-Protected Aminoalkyne Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butoxycarbonyl (Boc)-protected aminoalkynes have emerged as exceptionally versatile and valuable synthons. The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations. The presence of a terminal alkyne provides a reactive handle for a multitude of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and various other carbon-carbon bond-forming reactions. This unique combination of a protected amine and a reactive alkyne in a single molecule makes Boc-protected aminoalkynes indispensable tools in medicinal chemistry, materials science, and chemical biology. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these building blocks, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate their effective implementation in research and development.
Core Principles of Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability and ease of removal.
Boc Protection of Amines
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.
General Workflow for Boc Protection:
An In-depth Technical Guide to N-Boc-1-amino-3-butyne: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1-amino-3-butyne, systematically named tert-butyl (but-3-yn-1-yl)carbamate, is a bifunctional molecule of significant interest in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, a versatile functional group for a variety of coupling reactions, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the alkyne terminus while the amine remains masked, a crucial feature for multi-step synthetic routes. The Boc group's stability under a range of conditions and its facile removal under acidic conditions further enhance the utility of this compound as a valuable building block.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-1-amino-3-butyne, detailed experimental protocols for its synthesis and deprotection, and a discussion of its applications, with a focus on its role in "click chemistry" for the synthesis of triazole derivatives and its potential in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physical and Chemical Properties
N-Boc-1-amino-3-butyne is typically a white crystalline solid or a colorless to yellow liquid or semi-solid at room temperature.[2][3] It is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.[3] While stable under dry conditions, it is susceptible to hydrolysis when exposed to moisture or heat.[3]
Table 1: Physical Properties of N-Boc-1-amino-3-butyne
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Molecular Weight | 169.22 g/mol | [3] |
| Appearance | White crystalline solid or Colorless to Yellow Liquid/Semi-solid | [2][3] |
| Boiling Point (Predicted) | 250.5 ± 23.0 °C | [3] |
| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 105.326 °C | [3] |
| Storage | 2-8 °C, sealed in dry conditions | [2] |
Chemical Reactivity and Stability
The chemical behavior of N-Boc-1-amino-3-butyne is dictated by its two primary functional groups: the terminal alkyne and the N-Boc protected amine.
-
Terminal Alkyne: The carbon-carbon triple bond is a highly versatile functional group that can participate in a wide range of chemical transformations. A particularly significant application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is known for its high efficiency, selectivity, and tolerance of a broad range of functional groups.[5] The terminal alkyne can also undergo other coupling reactions, such as Sonogashira coupling.[1]
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive environments.[2] This stability allows for selective manipulation of other parts of the molecule without affecting the amine. The Boc group is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to regenerate the free amine.[6]
Experimental Protocols
Synthesis of N-Boc-1-amino-3-butyne
A common synthetic route to N-Boc-1-amino-3-butyne involves a Curtius rearrangement of a suitable carboxylic acid precursor. The following protocol is adapted from literature procedures for the synthesis of N-Boc protected amines.[7]
Materials:
-
4-Pentynoic acid
-
tert-Butanol
-
Triethylamine (TEA)
-
Diphenylphosphoryl azide (DPPA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture. Caution: The reaction can be exothermic and may proceed vigorously.
-
Heat the reaction mixture to 85 °C and stir overnight under an inert atmosphere (e.g., nitrogen).
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Boc-1-amino-3-butyne as a white solid.[7]
Deprotection of the N-Boc Group
The removal of the Boc protecting group to liberate the free amine is a straightforward process using acidic conditions.
Materials:
-
N-Boc-1-amino-3-butyne
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-1-amino-3-butyne in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free 1-amino-3-butyne.
Applications in Drug Discovery and Development
The unique structure of N-Boc-1-amino-3-butyne makes it a valuable tool in the synthesis of complex molecules for pharmaceutical research.
Click Chemistry for Triazole Synthesis
The terminal alkyne of N-Boc-1-amino-3-butyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][8] Triazoles are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8] The Boc-protected amine can be deprotected after the triazole formation to allow for further functionalization.
PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for the PROTAC's efficacy.[9] N-Boc-1-amino-3-butyne, after conversion of the alkyne to a suitable functional group (e.g., via click chemistry), can serve as a component of these linkers, providing a rigid and defined structural element. The Boc-protected amine allows for the sequential and controlled attachment of the two ligands.[6]
Spectral Data Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the different proton environments:
-
-C(CH₃)₃ (Boc group): A sharp singlet integrating to 9 protons, typically found around δ 1.4 ppm.[2] This is a hallmark of the Boc protecting group.
-
-CH₂-NHBoc: A multiplet (likely a quartet or triplet) for the two protons adjacent to the carbamate nitrogen.
-
-CH₂-C≡CH: A multiplet for the two protons adjacent to the alkyne.
-
-C≡CH: A triplet for the terminal alkyne proton, typically around δ 2.0-3.0 ppm.
-
-NH-: A broad singlet for the carbamate proton, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display distinct signals for each carbon atom:
-
-C(CH₃)₃ (Boc group): A signal around δ 28 ppm for the three equivalent methyl carbons and a signal around δ 80 ppm for the quaternary carbon.[10]
-
C=O (Carbamate): A signal in the range of δ 155-160 ppm.[10]
-
-CH₂- groups: Signals for the two methylene carbons in the aliphatic region.
-
-C≡CH (Alkyne): Two signals for the sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following absorption bands:
-
N-H Stretch (Carbamate): A sharp peak around 3300-3400 cm⁻¹.[12]
-
C-H Stretch (Alkyne): A sharp, characteristic peak around 3300 cm⁻¹ for the terminal C-H bond.[12]
-
C≡C Stretch (Alkyne): A weak absorption band around 2100-2200 cm⁻¹.[12]
-
C=O Stretch (Carbamate): A strong absorption band around 1680-1720 cm⁻¹.[12]
-
C-H Stretch (Alkyl): Multiple bands in the region of 2850-3000 cm⁻¹.[12]
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 169 may be observed. Common fragmentation patterns for N-Boc protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. The fragmentation of the alkyl chain would also contribute to the overall spectrum.[13]
Conclusion
N-Boc-1-amino-3-butyne is a valuable and versatile building block for organic synthesis, offering a combination of a reactive terminal alkyne and a protected primary amine. Its utility in click chemistry for the synthesis of triazoles and its potential application in the construction of PROTAC linkers highlight its importance in drug discovery and medicinal chemistry. The straightforward methods for its synthesis and deprotection, coupled with its predictable chemical reactivity, make it an essential tool for researchers and scientists in the development of novel therapeutics and complex organic molecules.
References
- 1. tert-Butyl but-3-yn-1-ylcarbamate | 149990-27-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl but-3-yn-1-ylcarbamate | 149990-27-2 [chemicalbook.com]
- 8. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl but-3-yn-2-ylcarbamate derivatives
An In-depth Technical Guide to the Synthesis of tert-Butyl but-3-yn-2-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals December 25, 2025
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for producing chiral this compound and its derivatives. Propargylamines are a critical class of compounds in organic synthesis and serve as valuable intermediates in the development of biologically active molecules.[1] This document outlines a reliable three-stage synthetic strategy, beginning with the asymmetric synthesis of a protected alcohol precursor, followed by a stereospecific conversion to the corresponding amine, and culminating in the final N-Boc protection. Detailed experimental protocols, quantitative data, and process visualizations are provided to enable replication and adaptation by researchers in drug discovery and development.
Overall Synthetic Strategy
The synthesis of the target compound, (S)-tert-butyl but-3-yn-2-ylcarbamate, is achieved through a three-stage linear sequence. This strategy is designed to ensure high stereochemical fidelity, starting from a readily available chiral catalyst to install the desired stereocenter, which is maintained throughout the synthesis.
-
Stage 1: Asymmetric Synthesis of a Chiral Propargylic Alcohol Precursor. This stage involves the asymmetric hydrogenation of an alkynyl ketone to produce the chiral secondary alcohol, (S)-4-triisopropylsilyl-3-butyn-2-ol. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne.[2]
-
Stage 2: Stereospecific Conversion of Alcohol to Amine. The chiral alcohol is converted to the corresponding primary amine with inversion of configuration. A highly reliable method for this transformation is the Mitsunobu reaction to form an intermediate azide, followed by reduction.[3][4][5]
-
Stage 3: N-Boc Protection. The final step is the protection of the synthesized chiral amine using di-tert-butyl dicarbonate ((Boc)₂O) to yield the target carbamate. This is a standard, high-yielding transformation.[6]
Logical Workflow Diagram
Caption: Overall synthetic workflow from the starting ketone to the final product.
Experimental Protocols & Data
Stage 1: Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol
This procedure follows the highly reliable and well-documented Noyori asymmetric hydrogenation.[2] The reaction utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.
Reaction Scheme: (Triisopropylsilyl)acetylene → (rac)-4-Triisopropylsilyl-3-butyn-2-ol → 4-Triisopropylsilyl-3-butyn-2-one → (S)-4-Triisopropylsilyl-3-butyn-2-ol
-
Preparation of 4-Triisopropylsilyl-3-butyn-2-one:
-
The racemic alcohol, (rac)-4-triisopropylsilyl-3-butyn-2-ol, is first prepared by reacting the lithium salt of triisopropylsilylacetylene with acetaldehyde.[2]
-
To a flame-dried flask, add (rac)-4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol) and CH₂Cl₂ (54 mL).
-
Add technical grade MnO₂ (85%, 34.4 g, 336.9 mmol) in one portion.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the reaction through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate via rotary evaporation to yield the ketone.[2]
-
-
Asymmetric Hydrogenation:
-
Charge a flame-dried 500-mL flask with 4-triisopropylsilyl-3-butyn-2-one (5.1 g, 22.7 mmol) and isopropyl alcohol (250 mL).
-
In a separate vial, dissolve the Ruthenium catalyst, [(S,S)-TsDPEN Ru(p-cymene)Cl], (180 mg, 0.3 mmol) in a minimal amount of CH₂Cl₂ (~5 mL).
-
Add the catalyst solution to the ketone solution in one portion via syringe.
-
Stir the mixture for 1.5 hours at room temperature.
-
Remove the solvent via rotary evaporation. The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the chiral alcohol.[2]
-
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) | Reference |
| 4-Triisopropylsilyl-3-butyn-2-one | 226.42 | 22.7 | 5.1 g | - | [2] |
| [(S,S)-TsDPEN Ru(p-cymene)Cl] | ~635 | 0.3 | 180 mg | - | [2] |
| Isopropyl Alcohol | 60.10 | - | 250 mL | - | [2] |
| (S)-4-Triisopropylsilyl-3-butyn-2-ol | 228.44 | 19.3 | 5.0 g | ~85% | [2] |
Stage 2: Synthesis of (R)-4-(Triisopropylsilyl)-3-butyn-2-amine
This stage employs a Mitsunobu reaction to convert the secondary alcohol into an azide with complete inversion of stereochemistry, followed by a standard Staudinger reduction to furnish the primary amine.[3][4]
Reaction Scheme: (S)-Alcohol → (R)-Azide → (R)-Amine
-
Azide Formation (Mitsunobu Reaction):
-
Dissolve (S)-4-triisopropylsilyl-3-butyn-2-ol (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 volumes).
-
Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (R)-azide.
-
-
Azide Reduction (Staudinger Reaction):
-
Dissolve the purified (R)-azide (1 eq.) in a THF/water (e.g., 9:1) solvent mixture.
-
Add triphenylphosphine (PPh₃, 1.2 eq.) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC for the consumption of the azide.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the primary amine.
-
| Reagent/Product | Role | Molar Eq. | Notes |
| (S)-Alcohol | Starting Material | 1.0 | - |
| Triphenylphosphine (PPh₃) | Reagent | 1.5 | Mitsunobu Step |
| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.5 | Alternative: NaN₃/Tf₂O |
| Diisopropyl azodicarboxylate (DIAD) | Reagent | 1.5 | - |
| (R)-Azide | Intermediate | - | Expected Yield: 70-90% |
| Triphenylphosphine (PPh₃) | Reducing Agent | 1.2 | Staudinger Reduction |
| (R)-Amine | Product | - | Expected Yield: 85-95% |
Stage 3: Synthesis of (R)-tert-Butyl but-3-yn-2-ylcarbamate
The final stage involves the standard and highly efficient N-Boc protection of the synthesized amine, followed by the removal of the TIPS protecting group if the parent compound is desired.
Reaction Scheme: (R)-Amine → (R)-N-Boc-Amine (TIPS-protected) → (R)-N-Boc-Amine (Final Product)
-
N-Boc Protection:
-
Dissolve the (R)-amine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (Et₃N, 1.5 eq.) or aqueous NaHCO₃.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purification is often achieved by simple column chromatography.
-
-
TIPS Group Deprotection:
-
Dissolve the TIPS-protected carbamate in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.).
-
Stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the final product.
-
| Reagent/Product | Role | Molar Eq. | Notes |
| (R)-Amine | Starting Material | 1.0 | - |
| (Boc)₂O | Protecting Agent | 1.1 | - |
| Triethylamine (Et₃N) | Base | 1.5 | - |
| N-Boc Amine (TIPS) | Intermediate | - | Expected Yield: >95% |
| TBAF (1.0 M in THF) | Deprotecting Agent | 1.2 | - |
| Final Product | Target Molecule | - | Expected Yield: >90% |
Signaling Pathways & Applications
Chiral propargylamines are versatile building blocks in medicinal chemistry. They are key components in the synthesis of various biologically active compounds and natural products.[1] The alkyne functionality allows for further modification via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), enabling the straightforward linkage of the carbamate core to other molecules of interest, such as fluorescent probes, targeting ligands, or components for Proteolysis Targeting Chimeras (PROTACs).
Diagram of Application in "Click" Chemistry
Caption: Application of the synthesized alkyne in click chemistry.
References
IUPAC name and synonyms for tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl but-3-yn-2-ylcarbamate, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to key synonyms.
Chemical Identity and Nomenclature
The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl N-(but-3-yn-2-yl)carbamate . The compound exists as a racemic mixture of its two enantiomers, (R) and (S).
The IUPAC names for the individual enantiomers are:
-
tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate [1]
-
tert-Butyl N-[(2S)-but-3-yn-2-yl]carbamate
A variety of synonyms are used in literature and commercial listings to refer to this compound and its enantiomers. Understanding these is crucial for effective literature searches and material procurement.
Common Synonyms:
-
tert-butyl (1-methyl-2-propynyl)carbamate[1]
-
(R)-N-Boc-3-amino-1-butyne
-
(S)-N-Boc-3-amino-1-butyne
-
(R)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester
-
tert-Butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate
The following diagram illustrates the relationship between the common name, IUPAC name, and selected synonyms.
Physicochemical and Computational Data
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| Predicted Boiling Point | 250.5 ± 23.0 °C | Data for tert-butyl but-3-yn-1-ylcarbamate |
| Predicted Density | 0.976 ± 0.06 g/cm³ | Data for tert-butyl but-3-yn-1-ylcarbamate |
| Predicted Refractive Index | 1.454 | Data for tert-butyl but-3-yn-1-ylcarbamate |
Table 2: Computational Data for (S)-tert-Butyl but-3-yn-2-ylcarbamate
| Parameter | Value |
| Topological Polar Surface Area (TPSA) | 38.33 Ų |
| LogP | 1.5328 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Representative Experimental Protocol: Synthesis of tert-Butyl Carbamates
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method for the preparation of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure adapted from established methods for Boc protection of amines.
Objective: To synthesize this compound from 3-butyn-2-amine.
Materials:
-
3-Butyn-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-butyn-2-amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq.) to the stirred solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
-
Workflow Diagram:
References
An In-depth Technical Guide to tert-Butyl Carbamate (Boc) Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[1][2] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other sensitive functionalities or protecting groups, a critical aspect in multi-step synthetic strategies.[3][4]
Core Chemical Properties and Principles
The Boc group is chemically a tert-butyl carbamate.[5] This structure renders the protected amine significantly less nucleophilic and basic compared to the free amine.[5] The bulky tert-butyl group also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions.
Stability Profile:
-
Stable: The Boc group is robust and stable under basic conditions, hydrogenolysis, and exposure to many nucleophiles.[3][4]
-
Labile: It is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] Thermal cleavage is also possible at high temperatures.[2]
This stability profile makes the Boc group orthogonal to other common amine protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) and the benzyloxycarbonyl (Cbz or Z) group (hydrogenolysis-labile), which is a cornerstone of solid-phase peptide synthesis (SPPS).[3]
Mechanism of Protection and Deprotection
Boc Protection:
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2][7] This is often carried out in the presence of a mild base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to deprotonate the amine, thereby increasing its nucleophilicity.[6][7] However, the reaction can also proceed without a base.[3][8] The leaving group, a tert-butyl carbonate, is unstable and decomposes to the innocuous byproducts carbon dioxide and tert-butanol.[8]
Boc Deprotection:
The removal of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][6] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be quenched to form isobutylene.[4][9]
Experimental Protocols
General Protocol for Boc Protection of an Amine:
A general procedure for the protection of an amine using di-tert-butyl dicarbonate is as follows:
-
Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.[6][10]
-
Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the solution.[6][7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically in a slight excess.[10]
-
Stir the reaction at room temperature until the starting amine is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.[10]
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-Boc protected amine.[6]
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA):
A general procedure for the removal of a Boc group using TFA is as follows:
-
Dissolve the Boc-protected amine in a suitable solvent, most commonly dichloromethane (DCM).[6][7]
-
Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM.[6]
-
Stir the mixture at room temperature. The reaction is often rapid, and the evolution of carbon dioxide gas can be observed.[2][5]
-
The reaction progress can be monitored by TLC or LC-MS.
-
Once the deprotection is complete, the TFA and solvent are typically removed under reduced pressure.[3]
-
The resulting crude amine salt is often azeotroped with a solvent like toluene to remove residual TFA.[3]
-
The free amine can be obtained by neutralization with a base.
Quantitative Data
| Parameter | Protection (using (Boc)₂O) | Deprotection (using TFA/DCM) |
| Typical Reagents | Di-tert-butyl dicarbonate, Triethylamine, THF | Trifluoroacetic acid, Dichloromethane |
| Stoichiometry | Amine: (Boc)₂O: Base (approx. 1:1.1:1.2) | Substrate:TFA (excess TFA is common) |
| Reaction Time | 1 - 12 hours | 15 - 60 minutes |
| Temperature | Room Temperature | Room Temperature |
| Typical Yields | > 90% | Often quantitative |
| Workup | Aqueous workup and extraction | Evaporation and trituration/neutralization |
Signaling Pathways and Experimental Workflows
Applications in Drug Development
The Boc protecting group is of paramount importance in the pharmaceutical industry.[1] Its application in solid-phase peptide synthesis (SPPS) has enabled the efficient and controlled synthesis of complex peptides and small proteins for therapeutic use.[1][6] Beyond peptides, Boc-protected amino acids and other amines are crucial building blocks in the synthesis of a vast array of small molecule drugs.[1][] The ability to selectively unmask an amino group at a desired stage of a synthesis is fundamental to building molecular complexity and achieving the target molecular architecture.[1] The stability of the Boc group to a variety of synthetic conditions allows for transformations on other parts of the molecule without affecting the protected amine.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless that describes reactions with high yields, broad scope, and simple, non-chromatographic workup.[1][2][3] This reaction, a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, forms a stable 1,4-disubstituted 1,2,3-triazole linkage with remarkable efficiency and specificity.[4][5] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal equivalent and ensures high regioselectivity.[2][6] Due to its reliability and biocompatibility, CuAAC has become an indispensable tool in drug discovery, bioconjugation, and materials science.[4][7]
tert-Butyl but-3-yn-2-ylcarbamate is a valuable building block in organic synthesis. The terminal alkyne functionality is readily available for participation in CuAAC reactions, while the Boc-protected amine at the propargylic position allows for subsequent deprotection and further functionalization. This makes it a versatile reagent for introducing a modifiable amino group into a wide range of molecules via the stable triazole linker.
The Catalytic Cycle
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.
The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[2] To stabilize the Cu(I) oxidation state and prevent disproportionation, a chelating ligand is frequently employed. Common ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[5][6][7]
Data Presentation: Representative Reaction Parameters
While specific yields and reaction times will vary depending on the azide substrate, catalyst system, and precise reaction conditions, the following table summarizes representative quantitative data for CuAAC reactions with analogous Boc-protected alkynes and various azides to provide an expectation of reaction parameters.
| Alkyne Partner | Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc-NH-PEG12-propargyl | Benzyl azide | CuSO₄·5H₂O/NaAsc | THPTA or TBTA | H₂O/t-BuOH (1:1) or THF | Room Temp. | 1 - 4 | High |
| Propargyl-PEG7-Boc | Generic Azide | CuSO₄·5H₂O/NaAsc | THPTA | t-BuOH/H₂O (1:1) | Room Temp. | 1 - 4 | >90 |
| Terminal Alkyne | tert-butyl N-(4-azidobutyl)carbamate | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O (1:1) | Room Temp. | 4 - 24 | High |
| Phenylacetylene | 2-(4-Azidobutyl)isoindoline-1,3-dione | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp. | 12 | 95 |
Experimental Protocols
This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide.
Materials
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.
-
This compound: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., DMF or THF).
-
Organic Azide: Prepare a 100 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO or water.
Reaction Procedure
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water). The final concentration of the limiting reagent is typically in the range of 10-50 mM.
-
Degassing (Optional but Recommended): If the substrates are sensitive to oxidation, degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, prepare a premix of the catalyst by combining the copper(II) sulfate solution (0.01-0.05 equivalents) and the ligand solution (0.05-0.25 equivalents). A 1:5 copper-to-ligand ratio is a good starting point.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the catalyst premix. Subsequently, add the freshly prepared sodium ascorbate solution (0.1-0.5 equivalents). A color change may be observed, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours. For less reactive substrates, gentle heating (e.g., 35-40 °C) may be applied.
-
Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the CuAAC reaction.
References
The Strategic Role of tert-Butyl but-3-yn-2-ylcarbamate in the Synthesis of Chiral Triazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-butyl but-3-yn-2-ylcarbamate in the synthesis of 1,4-disubstituted 1,2,3-triazole-containing compounds. This chiral building block is of significant interest in medicinal chemistry and materials science due to the versatile synthetic handle provided by the Boc-protected amine and the stereocenter adjacent to the alkyne functionality. The primary synthetic route to these triazole derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]
The CuAAC reaction offers a highly efficient, reliable, and regioselective method for the formation of the stable triazole linkage from a terminal alkyne, such as this compound, and an organic azide.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in the construction of complex molecular architectures.[2]
Core Applications in Drug Discovery and Materials Science
The triazole core is a well-established pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The incorporation of a chiral center and a latent amino group, via the use of this compound, allows for the synthesis of enantiomerically enriched triazole compounds with the potential for enhanced biological specificity and potency.
The Boc-protected amine serves as a versatile point for further functionalization. Following the CuAAC reaction, the Boc group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be engaged in a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to introduce diverse substituents and build molecular complexity. This strategy is particularly valuable in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]
In materials science, the robust nature of the triazole linkage makes it an ideal connector for the construction of functional polymers and bioconjugates. The chirality introduced by this compound can influence the secondary structure and recognition properties of these materials.
Data Presentation: Representative Reaction Parameters
While specific quantitative data for reactions involving this compound are not extensively reported in the literature, the following table summarizes representative reaction conditions and yields for the CuAAC of analogous terminal alkynes with organic azides. These parameters provide a strong starting point for the optimization of reactions with this compound.
| Alkyne Partner | Azide Partner | Copper Source (mol%) | Ligand/Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | RT | 12 | >95 | [1] |
| Propargyl Alcohol | 3-Azido-7-hydroxycoumarin | CuSO₄·5H₂O (5) | THPTA (25) | H₂O | RT | 1 | >90 | [7] |
| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 1-Azido-4-nitrobenzene | CuI (10) | None | DMF | 80 | 6 | 92 | General Protocol |
| 4-Ethynylanisole | 4-Azidotoluene | Cu/C (5) | None | H₂O | 60 | 8 | 95 | General Protocol |
Note: RT = Room Temperature; t-BuOH = tert-Butanol; H₂O = Water; DMF = N,N-Dimethylformamide; THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each new transformation.
Experimental Protocols
The following are detailed protocols for the copper-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.
Protocol 1: Standard CuAAC Conditions in a Protic Solvent System
This protocol is suitable for a wide range of organic azides that are soluble in a mixture of tert-butanol and water.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are generally complete within 4 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[1]
Protocol 2: Ligand-Accelerated CuAAC for Sensitive Substrates
This protocol is recommended when working with sensitive substrates or when aiming for lower catalyst loading and faster reaction times. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and protects substrates from oxidative damage.[7]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate buffer (e.g., 100 mM, pH 7.4) or other suitable aqueous buffer
-
Organic solvent (e.g., DMSO or DMF) for dissolving starting materials if necessary
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Prepare a stock solution of the organic azide in a suitable solvent.
-
Prepare aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM), THPTA (e.g., 500 mM), and a fresh solution of sodium ascorbate (e.g., 1 M).
-
-
Reaction Setup: In a reaction vial, add the buffer and the stock solutions of this compound and the organic azide to the desired final concentrations.
-
Catalyst Premix: In a separate tube, premix the CuSO₄·5H₂O and THPTA stock solutions. A 1:5 copper-to-ligand ratio is a good starting point.
-
Reaction Initiation: Add the copper/ligand premix to the reaction vial containing the alkyne and azide. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. Ligand-accelerated reactions are often complete within 30-60 minutes.
-
Purification: Upon completion, the purification strategy will depend on the properties of the product. For small molecules, an extractive work-up followed by column chromatography as described in Protocol 1 is suitable. For more polar or water-soluble compounds, purification by reverse-phase HPLC may be necessary.
Mandatory Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the synthesis of triazoles via CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
- 7. benchchem.com [benchchem.com]
Application of tert-Butyl but-3-yn-2-ylcarbamate in Medicinal Chemistry: A Guide for Researchers
Introduction
tert-Butyl but-3-yn-2-ylcarbamate is a chiral building block of significant interest in medicinal chemistry. Its structure incorporates a terminal alkyne, a feature that makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the efficient and specific covalent linking of molecules, a powerful tool in drug discovery for creating novel molecular entities, bioconjugates, and probes. Furthermore, the carbamate group serves as a protected amine, which can be deprotected under specific conditions to reveal a reactive primary amine for further functionalization. The chiral center at the C-2 position allows for the synthesis of stereospecific drug candidates, a critical aspect in modern pharmacology to enhance efficacy and reduce off-target effects.
Key Properties and Specifications
Quantitative data for the enantiomers of this compound are summarized below. This information is critical for reaction planning and characterization of synthesized compounds.
| Property | (S)-tert-Butyl but-3-yn-2-ylcarbamate | (R)-tert-Butyl but-3-yn-2-ylcarbamate |
| CAS Number | 118080-79-8 | 118080-82-3 |
| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol | 169.22 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | Typically ≥97% | Typically ≥97% |
| Storage Conditions | 2-8°C, under inert atmosphere | 2-8°C, under inert atmosphere |
Application Notes
The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules, particularly through CuAAC reactions.
1. Synthesis of 1,2,3-Triazole Derivatives:
The terminal alkyne group of this compound readily participates in CuAAC reactions with a wide variety of organic azides. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of many functional groups, making it ideal for late-stage functionalization in a synthetic route. The resulting 1,2,3-triazole ring is a common pharmacophore found in numerous bioactive compounds, exhibiting a range of activities including antibacterial, antiviral, and anticancer properties. The triazole ring is considered a bioisostere of the amide bond, offering improved metabolic stability.
Logical Workflow for Triazole Synthesis
Caption: General workflow for synthesizing bioactive molecules using this compound via click chemistry.
2. Introduction of a Chiral Propargylamine Moiety:
The use of either the (S) or (R) enantiomer allows for the stereospecific introduction of a protected propargylamine fragment into a target molecule. This is crucial in the development of drugs where stereochemistry dictates biological activity. After the click reaction, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal a primary amine, which can then be used for further modifications such as amide bond formation, reductive amination, or sulfonylation to build molecular complexity.
Experimental Protocols
The following are general protocols for the application of this compound in a typical medicinal chemistry workflow. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
(S)- or (R)-tert-Butyl but-3-yn-2-ylcarbamate
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 - 0.2 equivalents).
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Experimental Workflow for CuAAC
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
Protocol 2: Boc-Deprotection of the Triazole Product
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Boc-protected triazole derivative from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane as solvent
-
Saturated sodium bicarbonate solution
-
Nitrogen or Argon source
Procedure:
-
Dissolve the Boc-protected triazole (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The residue can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine. Further purification may be necessary depending on the nature of the product.
Signaling Pathway Implication
While no specific signaling pathway is directly modulated by this compound itself, the molecules synthesized from it can be designed to target various components of cellular signaling pathways implicated in disease. For example, a library of triazole-containing compounds can be screened against a panel of kinases, proteases, or G-protein coupled receptors.
Hypothetical Kinase Inhibitor Drug Action
Application Notes and Protocols for Bioorthogonal Labeling using tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tert-butyl but-3-yn-2-ylcarbamate as a versatile chemical probe for bioorthogonal labeling. This reagent features a terminal alkyne group, enabling its participation in highly specific and efficient click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The presence of a tert-butoxycarbonyl (Boc) protecting group on the secondary amine offers the potential for subsequent chemical modifications post-labeling, providing a dual-functional handle for advanced bioconjugation strategies.
This document outlines the core principles of these bioorthogonal reactions, provides detailed experimental protocols for labeling biomolecules in various settings, and presents representative data for analogous compounds to guide experimental design and optimization.
Core Applications
-
Proteomics: Metabolic labeling of proteins for visualization, identification, and tracking of protein dynamics and protein-protein interactions.[1][2]
-
Drug Development: Construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[3][4]
-
Glycobiology: Labeling and identification of glycans to study their roles in cellular signaling and disease.
-
Nucleic Acid Research: Modification of DNA and RNA for applications in diagnostics and therapeutics.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Methanol) |
| Reactive Group | Terminal Alkyne (-C≡CH) |
| Protective Group | tert-Butoxycarbonyl (Boc) |
Bioorthogonal Labeling Strategies
The terminal alkyne of this compound can be incorporated into biomolecules, such as proteins, through metabolic labeling.[1][5] Cells are cultured in media supplemented with the alkyne-containing molecule, which is then utilized by the cellular machinery and incorporated into newly synthesized biomolecules. Once incorporated, the alkyne handle can be selectively reacted with an azide-bearing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) via either CuAAC or SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[6][7] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The addition of a copper-chelating ligand, such as THPTA, can enhance reaction rates and protect biomolecules from copper-induced damage.[9]
Experimental Workflow: CuAAC
Caption: General workflow for CuAAC-mediated bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIFO, BCN) to react with an azide.[10][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[12] This makes SPAAC particularly well-suited for labeling living cells and organisms.[3]
Experimental Workflow: SPAAC
Caption: General workflow for SPAAC-mediated bioconjugation.
Quantitative Data (Representative for Analogous Compounds)
The following table summarizes representative quantitative data for CuAAC and SPAAC reactions involving terminal alkynes and azides in a biological context. Specific reaction parameters and outcomes will depend on the specific biomolecule, reporter probe, and experimental conditions.
| Parameter | CuAAC | SPAAC | Reference(s) |
| Reaction Rate | High (minutes to a few hours) | Moderate (hours to overnight) | [13][14] |
| Typical Reactant Conc. | 10 µM - 1 mM | 10 µM - 100 µM | [14][15] |
| Biocompatibility | Requires ligands to mitigate copper toxicity | Excellent (metal-free) | [6][10] |
| Yield | Generally > 90% | Generally > 80% | [6][13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins
This protocol describes the metabolic incorporation of this compound into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency.
-
Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-100 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 12-48 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time may need to be determined empirically.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any unincorporated alkyne probe. The cells are now ready for downstream lysis and bioorthogonal conjugation (Protocols 2 or 3).
Protocol 2: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol details the labeling of metabolically incorporated alkyne groups with an azide-functionalized reporter probe via CuAAC.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Lyse the alkyne-labeled cells in an appropriate volume of lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Cell lysate (containing alkyne-modified proteins)
-
Azide-functionalized reporter probe (final concentration 50-100 µM)
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.[15]
-
Initiate Reaction: Add the catalyst premix to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Analysis: The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blotting (for biotin probes).
Protocol 3: SPAAC Labeling of Alkyne-Modified Proteins on Live Cells
This protocol describes the labeling of cell-surface proteins containing the incorporated alkyne with a strained-alkyne reporter probe.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
Strained alkyne-functionalized reporter probe (e.g., DBCO-Fluor 546)
-
Cell culture medium or PBS
-
Microscope slides or flow cytometry tubes
Procedure:
-
Cell Preparation: After metabolic labeling (Protocol 1), gently wash the cells three times with warm PBS or serum-free medium.
-
Prepare Labeling Solution: Dilute the strained alkyne reporter probe in culture medium to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 1-4 hours at 37°C. Protect from light if using a fluorescent probe.
-
Washing: Gently wash the cells three times with warm PBS to remove the unreacted probe.
-
Imaging/Analysis: The labeled cells can be immediately visualized by fluorescence microscopy or analyzed by flow cytometry. For microscopy, cells can be fixed and permeabilized if intracellular targets are to be visualized with other antibodies.
Signaling Pathway and Logical Relationship Diagrams
Metabolic Incorporation and Bioorthogonal Labeling Pathway
Caption: Pathway of metabolic labeling and subsequent bioorthogonal reaction.
Decision Tree for Choosing a Labeling Method
Caption: Decision guide for selecting between CuAAC and SPAAC.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Insufficient metabolic incorporation of the alkyne probe. | Increase the concentration of the alkyne probe or the incubation time. Ensure the cell line is metabolically active. |
| Inefficient click reaction. | For CuAAC, use a freshly prepared sodium ascorbate solution and optimize the copper/ligand concentration. For SPAAC, consider a more reactive strained alkyne or increase incubation time. | |
| High Background Signal | Non-specific binding of the reporter probe. | Include appropriate washing steps. For microscopy, use a blocking buffer. For CuAAC, ensure excess copper and probe are removed before analysis. |
| Cell Toxicity | Cytotoxicity of the alkyne probe or copper catalyst. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne probe. For CuAAC in sensitive systems, use a protective ligand or switch to SPAAC. |
By following these guidelines and protocols, researchers can effectively employ this compound for a wide range of bioorthogonal labeling applications, advancing studies in chemical biology, drug discovery, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Boc Deprotection of tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed experimental procedures for the deprotection of the Boc group from tert-butyl but-3-yn-2-ylcarbamate, a substrate featuring a secondary amine adjacent to a terminal alkyne. Such propargylamines are valuable building blocks in medicinal chemistry and materials science, often utilized in click chemistry reactions.[1][3] The protocols outlined below are designed to ensure efficient and clean removal of the Boc group while preserving the integrity of the acid-sensitive alkyne moiety.
The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] The mechanism proceeds through protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[5]
Data Presentation: Comparison of Common Boc Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity and the desired final salt form of the amine. Below is a summary of typical conditions and outcomes for the methods detailed in this document.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Typical Purity | Notes |
| Method A: Trifluoroacetic Acid | 20-50% TFA in Dichloromethane (DCM), 0 °C to Room Temperature.[2][7] | 0.5 - 2 hours.[2] | >95%.[2] | >95% | This is the most common and generally efficient method. The resulting amine is a trifluoroacetate salt.[7] |
| Method B: Hydrochloric Acid | 4M HCl in 1,4-Dioxane, Room Temperature.[1] | 1 - 4 hours.[1] | >90%.[1] | >95% | Yields the amine hydrochloride salt, which may precipitate and be isolated by filtration.[1] |
| Method C: Mild Deprotection | Oxalyl chloride in Methanol, Room Temperature.[8][9] | 1 - 4 hours.[8][9] | Up to 90%.[8][9] | High | A milder alternative for substrates sensitive to strong acids.[8][9] |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is adapted from standard procedures for the deprotection of Boc-protected propargyl derivatives.[2][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[2][7]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[2]
-
Addition of TFA: Slowly add a pre-prepared solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM to the stirred solution of the substrate at 0 °C.[2]
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let the reaction proceed at room temperature for an additional 1-2 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ evolution may cause pressure buildup.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected but-3-yn-2-amine. The product will be the free base.
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the amine as its hydrochloride salt, which can often be isolated directly by filtration.[1]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether (or other non-polar solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[1]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1]
-
Isolation:
-
Upon completion, the deprotected amine hydrochloride salt may precipitate from the reaction mixture.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[1]
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure to yield the amine hydrochloride salt.[1]
-
Mandatory Visualizations
Boc Deprotection Workflow (TFA Method)
Caption: Workflow for the Boc deprotection of this compound using TFA.
Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of tert-Butyl but-3-yn-2-ylcarbamate as a Precursor for Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of tert-butyl but-3-yn-2-ylcarbamate as a versatile starting material for the synthesis of diverse heterocyclic libraries. The presence of a Boc-protected secondary amine and a terminal alkyne functional group allows for a range of chemical transformations, making it an ideal scaffold for diversity-oriented synthesis in drug discovery and chemical biology.
Introduction
This compound is a chiral building block containing two key functionalities for the construction of heterocyclic systems. The terminal alkyne is amenable to a variety of metal-catalyzed reactions, including cycloadditions and cross-coupling reactions. The Boc-protected amine provides a latent nucleophile that can be deprotected and engaged in cyclization reactions, or it can influence the stereochemical outcome of reactions. This combination of functionalities makes it a valuable precursor for generating libraries of substituted oxazoles, triazoles, and other important heterocyclic scaffolds.
Application Note 1: Synthesis of Substituted Oxazole Libraries via Gold-Catalyzed Cyclization
The gold-catalyzed reaction of terminal alkynes with nitriles provides a direct and efficient route to 2,5-disubstituted oxazoles.[1] This methodology can be applied to this compound to generate a library of oxazole derivatives by varying the nitrile component. The reaction proceeds through a gold carbene intermediate formed from the alkyne, which then undergoes a [2+2+1] annulation with the nitrile and an oxygen atom from an oxidant.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from the general procedure for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from terminal alkynes.[1]
Materials:
-
This compound
-
A library of diverse nitriles (e.g., acetonitrile, benzonitrile, substituted benzonitriles)
-
8-Methylquinoline N-oxide
-
Au(PPh₃)NTf₂ or BrettPhosAuNTf₂
-
Anhydrous solvent (e.g., the nitrile reactant itself or an inert solvent like 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the corresponding nitrile solvent (or an inert solvent with 1.2 eq of the nitrile), add 8-methylquinoline N-oxide (1.3 eq).
-
Add the gold catalyst (e.g., Au(PPh₃)NTf₂, 0.05 eq) to the reaction mixture.
-
Stir the reaction mixture at 60 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2,5-disubstituted oxazole product.
Quantitative Data: Representative Yields for Gold-Catalyzed Oxazole Synthesis
The following table presents representative yields for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles from a terminal alkyne and various nitriles. While the specific substrate is not this compound, these data provide an indication of the expected efficiency of the reaction.[1]
| Alkyne Substrate | Nitrile | Product | Yield (%) |
| Phenylacetylene | Acetonitrile | 2-Methyl-5-phenyloxazole | 85 |
| Phenylacetylene | Benzonitrile | 2,5-Diphenyloxazole | 92 |
| 1-Octyne | Benzonitrile | 5-Hexyl-2-phenyloxazole | 88 |
| 4-Methoxyphenylacetylene | Acetonitrile | 5-(4-Methoxyphenyl)-2-methyloxazole | 91 |
Experimental Workflow: Gold-Catalyzed Oxazole Synthesis
References
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl but-3-yn-2-ylcarbamate is a versatile chiral building block incorporating a Boc-protected secondary amine and a terminal alkyne. This unique combination of functional groups makes it an invaluable starting material for the synthesis of a diverse range of molecular architectures, particularly in the field of drug discovery. The terminal alkyne moiety is amenable to various coupling reactions, most notably the Sonogashira cross-coupling, allowing for the facile introduction of aryl and heteroaryl scaffolds. The chiral center and the readily deprotectable amine provide opportunities for stereoselective synthesis and further functionalization, respectively. These features make this compound an attractive starting point for the generation of libraries of novel compounds for screening as potential therapeutic agents, particularly as kinase inhibitors.
This document provides detailed application notes and protocols for the synthesis of a novel drug candidate, a putative Janus Kinase (JAK) inhibitor, utilizing (R)-tert-butyl but-3-yn-2-ylcarbamate as a key starting material. The protocols are intended to be a robust starting point for researchers engaged in the synthesis of novel bioactive molecules.
Key Applications in Drug Discovery
-
Kinase Inhibitors: The propargylamine motif is a common feature in many kinase inhibitors. The alkyne can act as a linker to a hinge-binding heteroaromatic core, while the amine can be further functionalized to interact with other regions of the ATP-binding pocket or to modulate physicochemical properties.
-
Scaffold for Combinatorial Chemistry: The dual functionality of this compound allows for a two-pronged approach in library synthesis. The alkyne can be diversified through various coupling partners, and after Boc deprotection, the resulting amine can be acylated, alkylated, or used in other amine-based chemistries.
-
Introduction of 3D-character: The chiral propargylamine fragment introduces three-dimensional complexity into otherwise planar aromatic and heteroaromatic drug candidates, which can lead to improved potency and selectivity.
Data Presentation: Representative Biological Activity
The following table summarizes the in vitro inhibitory activity of the synthesized compound, BGC-101 , against a panel of Janus Kinases. The data is presented as the half-maximal inhibitory concentration (IC50) and is representative of the potency observed for this class of alkynyl-pyrimidine based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| BGC-101 | JAK1 | 50 |
| JAK2 | 75 | |
| JAK3 | 150 | |
| TYK2 | 120 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of (R)-tert-Butyl but-3-yn-2-ylcarbamate with 2-chloro-5-fluoropyrimidine to synthesize BGC-101-Boc
This protocol describes the palladium and copper co-catalyzed Sonogashira cross-coupling of (R)-tert-butyl but-3-yn-2-ylcarbamate with 2-chloro-5-fluoropyrimidine.
Materials:
-
(R)-tert-Butyl but-3-yn-2-ylcarbamate (1.0 eq)
-
2-chloro-5-fluoropyrimidine (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 2-chloro-5-fluoropyrimidine (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA, 3.0 eq) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.
-
Add a solution of (R)-tert-butyl but-3-yn-2-ylcarbamate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the Boc-protected product, BGC-101-Boc .
Protocol 2: Boc-Deprotection of BGC-101-Boc to Yield BGC-101
This protocol describes the acidic removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final drug candidate, BGC-101 .
Materials:
-
BGC-101-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve BGC-101-Boc (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final compound, BGC-101 .
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of BGC-101.
Janus Kinase (JAK) Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by BGC-101.
Application Notes and Protocols: Functionalization of Biomolecules with tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing tert-Butyl but-3-yn-2-ylcarbamate for the functionalization of biomolecules. This reagent is a valuable tool for introducing a terminal alkyne group onto proteins, peptides, nucleic acids, and other biomolecules. The incorporated alkyne can then be used for subsequent conjugation to other molecules, such as reporter labels (fluorophores, biotin), polyethylene glycol (PEG), or therapeutic agents, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butoxycarbonyl (Boc) protecting group on the carbamate allows for stable handling and can be removed under acidic conditions if further modification at that site is desired.
Core Applications
-
Drug Development: Conjugation of small molecule drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs).
-
Proteomics: Labeling of proteins for visualization, tracking, and interaction studies.[1]
-
Glycobiology: Modification of carbohydrates to investigate their roles in cellular processes.[1]
-
Nucleic Acid Research: Labeling of DNA and RNA for diagnostic and therapeutic applications.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Reactive Group | Terminal Alkyne (-C≡CH) |
| Protective Group | tert-Butoxycarbonyl (Boc) |
Experimental Workflows
The general workflow for bioconjugation using this compound involves a two-step process. First, the biomolecule of interest is functionalized with the alkyne-containing reagent. Second, the alkyne-modified biomolecule is conjugated to an azide-containing molecule of interest via CuAAC click chemistry.
Experimental Protocols
The following protocols are adapted from established procedures for similar alkyne-containing reagents and provide a starting point for optimization.
Protocol 1: Functionalization of a Protein with this compound
This protocol describes the modification of primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Activation of Carbamate (if necessary for targeting carboxyl groups):
-
Note: This step is for activating the carbamate. For direct reaction with activated esters on a protein, this step can be skipped. For activating a carboxyl group on the biomolecule to react with the amine of a deprotected version of the title compound, the following can be adapted. In a microcentrifuge tube, add a 10-50 fold molar excess of the biomolecule's carboxyl groups to the deprotected amine.[2]
-
Add a 2-5 fold molar excess of EDC and Sulfo-NHS over the carboxyl groups.[2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Amine Coupling:
-
For modifying protein amines, a common approach is to first activate the protein's carboxyl groups and then react with an amine-containing linker. However, as the title compound is a carbamate, a more direct approach would be to react it with a protein that has been functionalized with an NHS-ester. Alternatively, the Boc group could be removed to reveal a primary amine which could then be reacted with an activated carboxyl group on the protein.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified biomolecule to an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[3]
-
Ligand stock solution (e.g., 200 mM THPTA in water).[3]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh).[3]
-
DMSO or other suitable organic solvent
Procedure:
-
Catalyst Premix:
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the azide-containing molecule to the biomolecule solution. A molar excess of the azide (e.g., 10-50 fold) is typically used.[1] The final concentration of any organic solvent like DMSO should be kept below 10% (v/v) to minimize protein denaturation.[1]
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
Incubate the reaction at room temperature for 30-60 minutes.[3] Protect the reaction from light.[4]
-
-
Purification and Analysis:
-
Purify the bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents.
-
Characterize the final product by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm conjugation and purity.[1]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency in Step 1 | Inefficient activation of carboxyl groups. | Ensure EDC and Sulfo-NHS are fresh and handled in anhydrous conditions. Optimize the pH of the activation buffer (pH 4.5-6.0).[2] |
| Hydrolysis of the NHS-ester. | Perform the amine coupling step immediately after activation. Ensure the pH for coupling is optimal (7.2-7.5).[2] | |
| Inaccessible amine groups on the protein. | Denature the protein slightly (if its function will not be compromised) or use a longer linker.[2] | |
| Low Yield in CuAAC Reaction | Oxidation of Cu(I) to Cu(II). | Use freshly prepared sodium ascorbate. Ensure a slight excess of the reducing agent. Use a stabilizing ligand like THPTA.[2] |
| Inactive catalyst. | Prepare the catalyst solution fresh. | |
| Steric hindrance. | Increase reaction time and/or temperature (if the biomolecule is stable).[2] | |
| Protein Precipitation | High concentration of organic co-solvent. | Reduce the amount of organic solvent or use a more water-soluble ligand like THPTA.[2] |
| Copper-induced aggregation. | Use a copper chelating ligand. Purify the conjugate promptly after the reaction.[2] |
Safety and Handling
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
-
Store the reagent at 4°C under an inert atmosphere.[5]
References
Application Notes and Protocols for Peptide Modification Using tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the use of (S)-tert-butyl but-3-yn-2-ylcarbamate in peptide modification. This reagent serves as a valuable building block for introducing a terminal alkyne functionality onto the N-terminus of a peptide, enabling subsequent derivatization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The protocols outlined below cover the synthesis of the alkyne-containing carbamate, its conjugation to a peptide, and the final "click" reaction to attach a molecule of interest.
Physicochemical Properties of (S)-tert-Butyl but-3-yn-2-ylcarbamate
| Property | Value |
| CAS Number | 118080-79-8 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Storage | 4°C |
Experimental Protocols
This section details the necessary experimental procedures, from the synthesis of the key reagent to the final peptide modification.
Protocol 1: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate
This protocol is adapted from standard procedures for the Boc protection of chiral propargylamines. It involves the reaction of commercially available (S)-but-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-but-3-yn-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (S)-but-3-yn-2-amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.
-
Slowly add the Boc₂O solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-tert-butyl but-3-yn-2-ylcarbamate.
Protocol 2: On-Resin N-Terminal Peptide Modification
This protocol describes the coupling of (S)-tert-butyl but-3-yn-2-ylcarbamate to the N-terminus of a peptide synthesized on a solid support (e.g., using Fmoc-based solid-phase peptide synthesis). This procedure assumes the final N-terminal Fmoc group has been removed.
Materials:
-
Peptide-resin with a free N-terminus
-
(S)-tert-Butyl but-3-yn-2-ylcarbamate
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Solid-phase peptide synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Wash the resin with DMF (3 x resin volume).
-
In a separate vial, prepare the activation solution:
-
Dissolve (S)-tert-butyl but-3-yn-2-ylcarbamate (3-5 eq) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 eq).
-
Add DIPEA (6-10 eq).
-
-
Add the activation solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the alkyne-modified peptide-resin under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the alkyne-modified peptide (either on-resin or cleaved and purified) and an azide-containing molecule of interest.
Materials:
-
Alkyne-modified peptide (on-resin or in solution)
-
Azide-containing molecule (e.g., fluorescent dye, biotin, small molecule drug)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: A mixture of water and a co-solvent like t-butanol, DMSO, or DMF.
-
Base (for on-resin): DIPEA
On-Resin CuAAC Procedure:
-
Swell the alkyne-modified peptide-resin in DMF.
-
In a separate vial, prepare the "click" cocktail:
-
Dissolve the azide-containing molecule (5-10 eq) in a DMF/water mixture.
-
Add CuSO₄·5H₂O (0.5-1 eq).
-
Add sodium ascorbate (2-5 eq).
-
Add THPTA (1-2 eq) if used.
-
Add DIPEA (5-10 eq).
-
-
Add the "click" cocktail to the resin.
-
Agitate the mixture at room temperature for 4-24 hours.
-
Wash the resin extensively with DMF, water, and DCM.
-
The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Solution-Phase CuAAC Procedure:
-
Dissolve the purified alkyne-modified peptide in a degassed solvent mixture (e.g., water/t-butanol).
-
Add the azide-containing molecule (1.5-3 eq).
-
Prepare a fresh catalyst premix by combining CuSO₄ and a ligand like THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the peptide/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the triazole-linked peptide conjugate by preparative HPLC.
Quantitative Data Summary
The efficiency of CuAAC reactions on peptides is generally high, often exceeding 90% conversion. The tables below summarize typical reaction conditions and reported yields for peptide modifications via CuAAC.
Table 1: On-Resin CuAAC Reaction Conditions and Yields
| Peptide Sequence | Alkyne/Azide Partner | Catalyst System | Solvent | Time (h) | Conversion/Yield (%) |
| Model Peptide-Alkyne | Azido-PEG | CuSO₄, Sodium Ascorbate, DIPEA | DMF | 12 | >95% |
| H₂N-Gly-Pro-Tyr(Alkyne)-NH₂ | Azido-sugar | CuI, DIPEA | DMF | 4 | ~90% |
| Resin-bound Alkyne Peptide | Azido-fluorophore | CuSO₄, Sodium Ascorbate, THPTA | DMF/H₂O | 6 | >98% |
Table 2: Solution-Phase CuAAC Reaction Conditions and Yields
| Peptide Sequence | Alkyne/Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| Alkyne-labeled Peptide | Azido-biotin | CuSO₄, Sodium Ascorbate, TBTA | t-BuOH/H₂O | 2 | 85-95% |
| Propargylglycine-Peptide | Azidoacetic acid | Cu(I) wire | DMF | 5 | 100%[1] |
| Alkyne-Peptide | Azide-Polymer | CuSO₄, Sodium Ascorbate | DMF (Microwave) | 0.25 | 43% |
Visualized Workflows
The following diagrams illustrate the key experimental processes described in these application notes.
Caption: Synthesis of (S)-tert-Butyl but-3-yn-2-ylcarbamate.
Caption: On-Resin N-Terminal Peptide Modification Workflow.
Caption: General Workflow for CuAAC "Click" Chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl but-3-yn-2-ylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of tert-butyl but-3-yn-2-ylcarbamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Formation | - Ineffective base for deprotonation of the secondary amine.- Low reactivity of the amine.- Decomposition of di-tert-butyl dicarbonate ((Boc)₂O).- Poor quality of starting amine (3-butyn-2-amine). | - Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).- Increase the reaction temperature to 40-50°C to enhance the reaction rate.[1]- Ensure the (Boc)₂O is fresh and has been stored properly; it can decompose over time.[2]- Use freshly distilled 3-butyn-2-amine. |
| 2. Presence of a Significant Amount of Unreacted 3-butyn-2-amine | - Insufficient (Boc)₂O.- Short reaction time.- Inadequate mixing. | - Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure vigorous stirring, especially in biphasic systems. |
| 3. Formation of a White Precipitate (Urea derivative) | - Presence of moisture leading to the hydrolysis of (Boc)₂O to tert-butanol and CO₂, which can react with the amine to form an unstable carbamic acid that can lead to urea formation upon reaction with another amine molecule. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use. |
| 4. Product is an Oil and Difficult to Purify | - Presence of tert-butanol as a byproduct.- Residual base (e.g., triethylamine). | - After the reaction, perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.[2]- Utilize silica gel column chromatography for purification. A gradient elution from hexane to ethyl acetate/hexane is often effective. |
| 5. Inconsistent Yields | - Variability in the quality of reagents.- Inconsistent reaction temperature.- Variations in workup procedure. | - Standardize the source and quality of all reagents.- Use a temperature-controlled reaction vessel (e.g., an oil bath).- Follow a consistent and well-documented workup protocol for each reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Boc protection of 3-butyn-2-amine?
A1: For secondary amines like 3-butyn-2-amine, a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. These bases are strong enough to facilitate the reaction but are non-nucleophilic, thus avoiding competition with the substrate for the (Boc)₂O. Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems, but may require longer reaction times.
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective solvents for this reaction, as they are inert and readily dissolve both the amine and (Boc)₂O.[3] Using a co-solvent system, such as water/acetone, can also be effective and may facilitate easier workup.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amine is typically more polar than the Boc-protected product. A stain such as ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the product will not stain with ninhydrin. Alternatively, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.
Q4: Are there any known side reactions involving the alkyne group?
A4: Under the standard mild basic or neutral conditions of a Boc protection, the terminal alkyne of 3-butyn-2-amine is generally stable and unreactive. However, exposure to strong bases or certain transition metals could potentially lead to side reactions such as isomerization or coupling. It is therefore important to use the recommended reaction conditions.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR (CDCl₃): δ ~4.5-5.0 (br s, 1H, NH), ~4.2-4.6 (m, 1H, CH-N), ~2.2 (d, 1H, C≡CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.3 (d, 3H, CH-CH₃).
-
¹³C NMR (CDCl₃): δ ~155 (C=O), ~83 (quaternary C of alkyne), ~79 (t-butyl quaternary C), ~72 (terminal CH of alkyne), ~45 (CH-N), ~28 (C(CH₃)₃), ~20 (CH-CH₃).
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. This data is based on general principles of Boc protection reactions and is intended to guide optimization efforts.
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Triethylamine (TEA) | 1.5 | DCM | 25 | 4 | 85-95 |
| Sodium Bicarbonate | 2.0 | DCM/H₂O | 25 | 12 | 70-80 |
| None | - | DCM | 25 | 24 | <10 |
Table 2: Effect of Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Triethylamine | Dichloromethane (DCM) | 25 | 4 | 85-95 |
| Triethylamine | Tetrahydrofuran (THF) | 25 | 4 | 80-90 |
| Triethylamine | Acetonitrile (ACN) | 25 | 6 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 3-butyn-2-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.
Visualizations
References
Technical Support Center: Troubleshooting Click Reactions with tert-Butyl but-3-yn-2-ylcarbamate
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with a specific focus on troubleshooting the low reactivity of tert-Butyl but-3-yn-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
Low or no yield in a click reaction can be frustrating. This section provides a systematic approach to identifying and addressing the potential causes.
Q1: My click reaction with this compound has a low yield. Where do I start troubleshooting?
A low yield can stem from several factors. Systematically evaluating each component of the reaction is the most effective way to identify the issue. Start by considering the following key areas:
-
Catalyst System Integrity: The Cu(I) catalyst is the heart of the click reaction and is highly susceptible to oxidation.
-
Reagent Quality and Stoichiometry: The purity and concentration of your
Technical Support Center: Copper-Catalyzed Cycloadditions with Boc-Protected Alkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common side reactions and experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] | a. Use a Freshly Prepared Reducing Agent: Prepare your sodium ascorbate solution immediately before use, as it can oxidize over time.[1] b. Degas Solvents: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through your solvents.[1] c. Work Under an Inert Atmosphere: For sensitive reactions, performing the experiment in a glovebox provides the best protection against oxygen.[1] At a minimum, capping the reaction vessel is recommended.[1] d. Employ a Stabilizing Ligand: Use a nitrogen-based ligand like Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions to stabilize the Cu(I) catalyst.[1][2] A 5:1 ligand-to-copper ratio is often recommended, especially for bioconjugation.[1] |
| 2. Poor Reagent Quality: Impurities in the Boc-protected alkyne or the azide can inhibit the reaction. | a. Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). b. Purify Reagents: If necessary, purify your starting materials before the reaction. | |
| 3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can reduce efficiency.[1] | a. Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the azide or alkyne can be beneficial. b. Solvent Choice: For reactants with poor solubility, consider using a co-solvent system such as DMSO/water or tBuOH/water.[2] c. pH Control: The CuAAC reaction is generally robust between pH 4 and 12.[3] However, for Boc-protected alkynes, acidic conditions should be avoided to prevent deprotection. Buffers like phosphate or HEPES are compatible, while Tris buffer should be avoided as it can chelate copper. | |
| Formation of a Diacetylene Byproduct (Homocoupling) | 1. Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction for terminal alkynes, promoted by oxygen and an insufficient concentration of the reducing agent.[1] | a. Minimize Oxygen Exposure: Thoroughly degas all solutions and maintain an inert atmosphere during the reaction.[1] b. Ensure Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate throughout the reaction.[1] |
| Evidence of Boc Deprotection | 1. Acidic Conditions: The Boc group is highly sensitive to acid and can be cleaved, leading to the unprotected amine.[2] | a. Avoid Acidic Workup: Do not use acidic conditions during the reaction workup.[2] b. Check pH of Reaction Mixture: Ensure the pH of your reaction is not acidic. Some reagents or starting materials could be acidic. c. Alternative Deprotection: If deprotection is desired, it is best performed as a separate step after the cycloaddition using standard protocols (e.g., trifluoroacetic acid in dichloromethane).[2] |
| 2. Copper-Induced Fragmentation (for specific structures): Tertiary propargyl carbamates are known to be unstable in the presence of copper and can fragment.[4] | a. Avoid Tertiary Propargyl Carbamates: If possible, use primary or secondary propargyl carbamates, which are less prone to this side reaction.[4] | |
| Formation of a Precipitate | 1. Insolubility of Reagents or Product: One of the starting materials or the triazole product may not be soluble in the chosen solvent. | a. Use a Co-solvent: Employ a co-solvent like DMSO or DMF to improve solubility. b. Gentle Warming: Cautiously warm the reaction mixture to aid dissolution, but be mindful of the thermal stability of your reactants. |
| 2. Copper Acetylide Precipitation: Some alkynes can form insoluble precipitates with copper(I). | a. Use a Stabilizing Ligand: A ligand like THPTA or TBTA should be pre-mixed with the copper source before adding the alkyne to minimize this issue. |
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable under standard CuAAC conditions?
A1: Yes, the tert-butyloxycarbonyl (Boc) group is generally stable under the neutral or slightly basic conditions of a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[2] However, it is sensitive to acidic conditions.[2] Therefore, it is crucial to avoid any acidic reagents or buffers during the reaction and workup to prevent premature deprotection.
Q2: What is the most common side reaction when using a Boc-protected alkyne in a CuAAC reaction?
A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling.[1] This reaction forms a diacetylene byproduct and is promoted by the presence of oxygen and an insufficient amount of the reducing agent (e.g., sodium ascorbate).[1] To minimize this, it is essential to degas all solvents and work under an inert atmosphere.[1]
Q3: Can the copper catalyst itself cause deprotection of the Boc group?
A3: While standard Cu(I) catalysts used in CuAAC under neutral or basic conditions are not known to cleave the Boc group, there is evidence that Cu(II) salts like Cu(OTf)₂ can catalyze the de-tert-butylation of N,N-disubstituted amides under certain conditions.[5] However, these conditions are not typical for CuAAC. A more relevant concern for certain structures is the copper-induced fragmentation of tertiary propargyl carbamates.[4]
Q4: My reaction is not working. What are the first things I should check?
A4: If your CuAAC reaction is giving a low yield or not proceeding at all, consider the following:
-
Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. Ensure you are using a freshly prepared solution of your reducing agent (e.g., sodium ascorbate) and have taken measures to exclude oxygen.[1]
-
Reagent Purity: Impurities in your Boc-protected alkyne or azide can inhibit the reaction. Verify the purity of your starting materials.
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical. Ensure you are using an appropriate ligand for your solvent system (e.g., THPTA for aqueous, TBTA for organic) at a suitable concentration, often a 5:1 ratio to copper.[1]
-
Solubility: Your reactants may not be fully dissolved. Consider using a co-solvent like DMSO or DMF.
Q5: How can I purify my Boc-protected triazole product?
A5: For small molecules, purification can often be achieved through standard techniques like column chromatography on silica gel, extraction, or filtration.[1] To remove residual copper, you can wash the reaction mixture with an aqueous solution of a chelating agent like EDTA.[6]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Boc-Protected Alkyne in an Aqueous System
This protocol is suitable for bioconjugation or when using water-soluble reactants.
Materials:
-
Boc-protected alkyne
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water, and a co-solvent if needed (e.g., DMSO, tBuOH)
Stock Solutions:
-
Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA Ligand Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
-
Sodium Ascorbate Solution (100 mM): Prepare this solution fresh before each reaction. Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water.
Reaction Procedure:
-
In a reaction vial, dissolve the Boc-protected alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tBuOH/H₂O or DMSO/H₂O).
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the THPTA solution followed by the CuSO₄ solution to achieve a 5:1 ligand-to-copper ratio. Vortex briefly and let it stand for 2-3 minutes.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
Protocol 2: CuAAC in an Organic Solvent (e.g., DMF)
This protocol is recommended for reactants with poor solubility in aqueous media.[2]
Materials:
-
Boc-protected alkyne
-
Azide-containing molecule
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Reaction Procedure:
-
To a solution of the Boc-protected alkyne (1.0 equivalent) and the azide (1.0 - 1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).
-
Add CuI (1-10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove DMF and salts.
Visualizing Workflows and Reactions
Caption: Troubleshooting workflow for CuAAC reactions with Boc-protected alkynes.
Caption: Main and side reaction pathways for Boc-protected alkynes in CuAAC.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing t-butylation side products during Boc deprotection of alkyne derivatives
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of t-butylation side products during the Boc deprotection of alkyne-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of t-butylation during Boc deprotection?
A1: The primary cause of t-butylation side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This occurs when the tert-butoxycarbonyl (Boc) protecting group is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This carbocation is a potent electrophile and can be "trapped" by nucleophiles. While the desired reaction is the deprotection of the amine, this reactive intermediate can also be captured by other nucleophilic functional groups present in the molecule, including the electron-rich triple bond of an alkyne, leading to undesired side products.[2]
Q2: Are alkynes particularly susceptible to t-butylation?
A2: Yes, the π-electron cloud of the alkyne triple bond is nucleophilic and can be attacked by the electrophilic tert-butyl cation. This can lead to the formation of a vinyl cation intermediate, which can then undergo further reactions to yield various t-butylated alkyne derivatives. While amino acid residues like tryptophan, methionine, and cysteine are well-documented as being susceptible to t-butylation, the alkyne functionality also presents a potential site for this unwanted side reaction.[1][5]
Q3: What are "scavengers" and how do they prevent t-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][6] These are nucleophilic compounds that react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thereby preventing unwanted side reactions like t-butylation.[6] Common scavengers include silanes (like triisopropylsilane or triethylsilane), thiols (like ethanedithiol), and aromatic compounds (like anisole or thioanisole).[1][7][8]
Q4: Can I use standard scavenger cocktails developed for peptide synthesis for my alkyne derivative?
A4: Standard scavenger cocktails used in peptide synthesis, such as TFA/triisopropylsilane (TIS)/H₂O, can be a good starting point.[1][7] However, the optimal choice and concentration of scavenger may depend on the specific structure of your alkyne derivative and the presence of other sensitive functional groups. It is advisable to perform small-scale test reactions to determine the most effective scavenger or scavenger cocktail for your specific substrate.
Q5: Are there alternative deprotection methods that avoid the formation of the t-butyl cation?
A5: Yes, several milder deprotection methods can be employed to minimize or avoid the formation of the t-butyl cation. These include using weaker acids, different solvent systems, or non-acidic methods. For instance, methods using oxalyl chloride in methanol or cerium(III) chloride heptahydrate with sodium iodide have been reported for selective Boc deprotection under milder conditions.[9][10] Thermal deprotection is another possibility, though it may not be suitable for all substrates.[11]
Troubleshooting Guide
Issue: My reaction mixture shows a significant amount of a side product with a mass increase of +56 Da after Boc deprotection of my alkyne-containing compound.
This mass increase is a strong indication of t-butylation. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Suggested Solution |
| Insufficient Scavenging | The concentration or reactivity of the scavenger is not sufficient to trap all the generated tert-butyl cations. |
| 1. Increase Scavenger Concentration: Increase the amount of the scavenger (e.g., TIS, TES) in the reaction mixture. A common starting point is 2.5-5% (v/v) of TIS.[12] | |
| 2. Use a Scavenger Cocktail: A mixture of scavengers can be more effective. A widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] For more complex molecules, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1] | |
| Reaction Conditions are too Harsh | High concentrations of strong acid or elevated temperatures can promote the formation of the tert-butyl cation and subsequent side reactions. |
| 1. Lower the TFA Concentration: Perform the reaction with a lower concentration of TFA in a solvent like dichloromethane (DCM).[11] | |
| 2. Control the Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the side reaction.[11] | |
| Inherent Substrate Reactivity | The electronic properties of your specific alkyne derivative may make it highly susceptible to electrophilic attack. |
| 1. Switch to a Milder Deprotection Method: Consider using alternative deprotection reagents that are less likely to generate a free tert-butyl cation. Examples include 4M HCl in dioxane, which can sometimes be a stronger but cleaner alternative, or non-acidic methods if compatible with your molecule.[1][9] | |
| 2. Modify the Synthetic Strategy: If possible, consider introducing the alkyne functionality at a later stage in the synthesis, after the Boc deprotection step. |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavengers in preventing t-butylation of a model peptide containing a cysteine residue, which is also highly susceptible to this side reaction. While this data is for a peptide, it provides a useful reference for the relative effectiveness of common scavengers.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 95% | 5% |
| 95% TFA / 5% Thioanisole | 91% | 9% |
| 95% TFA / 5% EDT | 88% | 12% |
This data is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
-
Preparation: Dissolve the Boc-protected alkyne derivative (1.0 equiv.) in dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[12]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][13]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by chromatography.[12]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Preparation: Suspend or dissolve the Boc-protected alkyne derivative (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Work-up: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized and purified.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
Caption: Troubleshooting workflow for t-butylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions with Sterically Hindered Substrates
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and optimized protocols for challenging sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a bulky azide/alkyne is giving a low yield. What are the most common causes?
A1: Low yields with sterically hindered substrates in CuAAC reactions are often due to a few key factors:
-
Reduced Reaction Rate: The bulky nature of the substrates can physically impede the approach of the azide and alkyne to the copper catalyst, slowing down the reaction significantly.[1]
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, especially during longer reaction times required for hindered substrates.[2]
-
Suboptimal Reaction Conditions: Standard CuAAC conditions may not be sufficient to overcome the activation energy barrier for bulky substrates. Incorrect stoichiometry, temperature, or solvent can all contribute to low yields.[2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction. A ligand that is too bulky itself or does not sufficiently activate the copper for hindered substrates can lead to poor results.
Q2: How can I increase the yield of my CuAAC reaction with sterically hindered substrates?
A2: To improve the yield, a systematic optimization of the reaction conditions is recommended:
-
Increase Reaction Time and Temperature: Sterically hindered reactions often require more energy and time to proceed to completion. Increasing the temperature and extending the reaction time can be highly effective.[1][3]
-
Optimize Catalyst and Ligand Concentrations: Increasing the concentration of the copper catalyst and the stabilizing ligand can enhance the reaction rate. A higher catalyst loading ensures that a sufficient amount of active catalyst is available to overcome the steric barriers.
-
Screen Different Ligands: The choice of ligand is critical. For sterically demanding substrates, consider ligands known to form highly active catalysts. Water-soluble ligands like THPTA are often a good starting point for bioconjugation.[1][3]
-
Solvent Optimization: The use of co-solvents, such as DMSO, can help to solubilize bulky substrates and may also have a beneficial effect on the reaction rate by improving conformational dynamics.[1][3]
Q3: Which copper source is best for difficult CuAAC reactions?
A3: For most applications, especially in a biological context, the in situ reduction of a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate is the most convenient and effective method.[4] This approach avoids handling potentially unstable Cu(I) salts. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.
Q4: What is the recommended order of addition for the reagents?
A4: To prevent precipitation and ensure the formation of the active catalyst complex, the following order of addition is recommended:
-
Mix the CuSO₄ solution with the ligand solution.
-
Add this mixture to a solution containing the azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when working with sterically hindered substrates in CuAAC reactions.
Low or No Product Formation
Optimization of Reaction Conditions: Data Summary
The following tables provide a summary of key parameters that can be optimized for CuAAC reactions with sterically hindered substrates.
Table 1: Ligand and Copper Source Optimization
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Copper Source | CuSO₄ with Sodium Ascorbate | Convenient in situ generation of Cu(I).[4] |
| Ligand | THPTA (aqueous), TBTA (organic) | Stabilizes Cu(I) and accelerates the reaction. |
| Ligand:Copper Ratio | 5:1 | Protects the catalyst from oxidation and can improve reaction rates.[4] |
| Copper Concentration | 50 µM to 500 µM | Higher concentrations can overcome the slower reaction kinetics of hindered substrates. |
Table 2: Reaction Parameter Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | Room Temperature to 50°C | Increased temperature provides the necessary activation energy.[1][3] |
| Reaction Time | 4 to 24 hours | Allows the slow reaction to proceed to completion. |
| Solvent | Aqueous buffer with 10-50% DMSO | DMSO can improve the solubility of hydrophobic substrates and expose hindered reactive sites.[1][3] |
| Azide:Alkyne Ratio | 1.1:1 to 2:1 (excess of one reagent) | A slight excess of the less sterically hindered or more readily available reagent can drive the reaction forward. |
Experimental Protocols
General Protocol for CuAAC with a Sterically Hindered Substrate
This protocol provides a starting point for the CuAAC reaction with a sterically hindered azide or alkyne. Optimization of the parameters outlined in the tables above may be necessary.
1. Preparation of Stock Solutions:
-
Azide Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
-
Aminoguanidine (optional): Prepare a 100 mM stock solution in deionized water. This can be added to prevent side reactions with biomolecules.[4]
2. Reaction Setup (for a 500 µL final volume):
The following is an example reaction setup. The final concentrations should be optimized based on the specific substrates.
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Azide Substrate | 10 mM | 10 µL | 200 µM |
| Alkyne Substrate | 10 mM | 10 µL | 200 µM |
| Buffer (e.g., Phosphate) | - | 447.5 µL | - |
| CuSO₄ | 20 mM | 5 µL | 200 µM |
| THPTA | 50 mM | 20 µL | 2 mM |
| Sodium Ascorbate | 100 mM | 7.5 µL | 1.5 mM |
| Total Volume | 500 µL |
3. Reaction Procedure:
-
In a clean microcentrifuge tube, combine the azide and alkyne stock solutions with the buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the premixed catalyst solution to the tube containing the substrates and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for the determined reaction time (e.g., 12 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, HPLC).
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial tert-Butyl but-3-yn-2-ylcarbamate and their removal
Welcome to the technical support center for tert-Butyl but-3-yn-2-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Residual but-3-yn-2-amine and di-tert-butyl dicarbonate (Boc anhydride) are common.
-
Reagents and Solvents: Solvents used during synthesis and purification, such as dichloromethane, ethyl acetate, hexane, and triethylamine, may be present. Tert-butanol is a common byproduct of the Boc protection reaction and can also be an impurity.
-
By-products: Formation of di-tert-butyl carbonate from the decomposition of Boc anhydride.
-
-
Degradation Products: These impurities form due to the decomposition of the final product.
-
Hydrolysis Products: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be hydrolyzed to yield but-3-yn-2-amine.[1][2] The carbamate linkage itself can also undergo hydrolysis.[1]
-
Moisture-Induced Degradation: The compound is potentially moisture-sensitive, which can lead to hydrolysis.[3]
-
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by comparing the integrals of impurity peaks to the product peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, such as residual solvents.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the number of components in a sample.
Troubleshooting Guides
Issue 1: My reaction with this compound is giving unexpected side products.
This could be due to the presence of reactive impurities in your starting material.
| Potential Impurity | Source | Potential Interference | Recommended Action |
| But-3-yn-2-amine | Incomplete reaction or degradation | The free amine can react with electrophiles, leading to undesired by-products. | Purify the starting material using column chromatography or recrystallization. |
| Di-tert-butyl dicarbonate | Unreacted starting material | Can react with nucleophiles in your reaction mixture. | Remove by aqueous workup or column chromatography. |
| Residual Solvents (e.g., Dichloromethane, Triethylamine) | Synthesis/Purification | May affect reaction kinetics or react with reagents. | Remove under high vacuum or by co-evaporation with a suitable solvent. |
| Water | Improper storage/handling | Can hydrolyze the Boc group, especially under acidic conditions. | Ensure the material is stored in a dry, inert atmosphere. Use anhydrous solvents for reactions. |
Issue 2: I am observing the deprotection of the Boc group during my experiment.
The Boc protecting group is known to be labile under acidic conditions.[2][4][5]
-
Troubleshooting Steps:
-
Check the pH of your reaction mixture: Ensure that the reaction conditions are not acidic. If acidic reagents or by-products are present, consider using a non-acidic alternative or adding a non-nucleophilic base.
-
Solvent Choice: Avoid using protic acids as solvents or additives.
-
Purification Method: During purification (e.g., silica gel chromatography), prolonged exposure to silica gel, which can be slightly acidic, may cause some deprotection. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or perform the chromatography quickly.
-
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
This protocol is a general guideline for the purification of this compound from common non-volatile impurities.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
-
Loading: Carefully load the dried sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Stability of tert-Butyl but-3-yn-2-ylcarbamate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl but-3-yn-2-ylcarbamate under various reaction conditions. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected deprotection of the Boc group during my reaction.
-
Question: I am observing the loss of the tert-butoxycarbonyl (Boc) protecting group in my reaction, even though I am not using strong acids. What could be the cause?
-
Answer: Several factors can lead to the unintended cleavage of the Boc group. The Boc group is known to be sensitive to acidic conditions.[1][2][3] Even seemingly mild reagents or reaction byproducts can lower the pH of your reaction mixture, leading to partial or complete deprotection. Additionally, prolonged heating at high temperatures can cause thermal cleavage of the Boc group.[4] Lewis acids used in some reactions can also facilitate Boc deprotection.[5] Review your reaction components for any potential acid sources or consider if the reaction temperature is too high.
Issue: My alkyne is not reacting as expected in a coupling reaction.
-
Question: I am trying to perform a Sonogashira coupling with this compound, but the reaction is sluggish or failing. Could the Boc group be interfering?
-
Answer: While the Boc group is generally stable under the basic conditions of a Sonogashira coupling, steric hindrance from the bulky tert-butyl group could potentially affect the accessibility of the alkyne for the palladium catalyst.[6] Ensure your catalytic system is active and that the reaction conditions are optimized. The choice of palladium source, ligand, and base can be critical for the success of the coupling reaction.[7]
Issue: I am seeing side products in my reaction involving the alkyne.
-
Question: Besides my desired product, I am observing unexpected side products related to the alkyne functionality. What could be happening?
-
Answer: The terminal alkyne is a reactive functional group. Under certain conditions, it can undergo side reactions such as dimerization (homocoupling), particularly in the presence of oxygen and copper catalysts used in Sonogashira reactions.[8] Ensure your reaction is performed under an inert atmosphere to minimize these side reactions.
Frequently Asked Questions (FAQs)
1. How stable is this compound to acidic conditions?
The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[9] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[1] The reaction proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[9] Therefore, this compound is considered unstable in the presence of strong acids. Even milder acidic conditions or prolonged exposure to acidic media should be avoided if the integrity of the Boc group is desired.[10]
2. What is the stability of this compound under basic conditions?
The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[2] However, some studies have reported the cleavage of the Boc group under strong basic conditions, particularly with bases like sodium tert-butoxide.[11] The stability in basic media is significantly higher than in acidic media. For most applications, this compound can be considered stable under moderately basic conditions.
3. Can I heat my reaction containing this compound?
Thermolytic cleavage of the Boc group is possible at elevated temperatures.[4] The temperature required for thermal deprotection can vary depending on the solvent and the structure of the substrate. While some Boc-protected amines are stable at moderate temperatures, prolonged heating at temperatures above 85-90°C should be approached with caution to avoid unwanted deprotection.[4]
4. Is the alkyne functionality stable to the conditions used for Boc deprotection?
The terminal alkyne is generally stable to the acidic conditions typically used for Boc deprotection (e.g., TFA in dichloromethane). However, strong acids in combination with heat could potentially lead to side reactions of the alkyne.
5. How does the presence of a palladium catalyst affect the stability of the compound?
Palladium catalysts are commonly used for reactions involving alkynes, such as the Sonogashira coupling.[6][7] The Boc group is generally compatible with these conditions. However, it is important to select the appropriate ligand and reaction conditions to avoid any undesired side reactions.
Data Presentation
Table 1: General Stability of the Boc Protecting Group under Various Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Reference |
| Acidic | Strong Acids (TFA, HCl) | Unstable (cleaved) | [1] |
| Lewis Acids (e.g., ZnBr₂, FeCl₃) | Can be cleaved | [5] | |
| Aqueous Phosphoric Acid | Can be cleaved | [5] | |
| Basic | Strong Bases (e.g., NaOtBu) | Potentially unstable | [11] |
| Moderate Bases (e.g., K₂CO₃, Et₃N) | Generally Stable | [2] | |
| Thermal | High Temperatures (>100 °C) | Unstable (cleaved) | [4] |
| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | [2] |
| Oxidative | Common Oxidizing Agents | Generally Stable | [10] |
| Palladium Catalysis | Sonogashira Coupling Conditions | Generally Stable | [6][7] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of a Boc-Protected Amine
This protocol describes a general procedure for the removal of the Boc group using trifluoroacetic acid (TFA).
-
Reagents and Materials:
-
Boc-protected amine (e.g., this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
-
Visualizations
Caption: Workflow for acidic Boc deprotection.
Caption: Stability of the Boc group under different conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
How to avoid racemization during the synthesis of chiral tert-Butyl but-3-yn-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of tert-butyl but-3-yn-2-ylcarbamate, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare chiral this compound?
A1: The most prevalent methods for the enantioselective synthesis of chiral propargylamines, including this compound, are:
-
Asymmetric A³ Coupling (Aldehyde-Alkyne-Amine): This is a one-pot, three-component reaction that is atom-economical. The use of a chiral catalyst, typically a copper or zinc salt with a chiral ligand, is essential to induce enantioselectivity.
-
Enantioselective Addition of Alkynes to Imines: This two-step approach involves the pre-formation of an imine from an aldehyde and an amine, followed by the asymmetric addition of a metal acetylide in the presence of a chiral catalyst.
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers, can occur at several critical stages of the synthesis:
-
During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the loss of stereochemical integrity.
-
During aqueous work-up: Exposure of the chiral product to strongly acidic or basic aqueous solutions can cause racemization.
-
During purification: Standard silica gel chromatography can be problematic as the acidic nature of the silica can induce racemization of sensitive chiral amines.
Q3: How does the Boc (tert-butoxycarbonyl) protecting group help in minimizing racemization?
A3: The Boc protecting group plays a crucial role in minimizing racemization through several mechanisms:
-
Steric Hindrance: The bulky tert-butyl group can sterically shield the adjacent chiral center, hindering the approach of bases or other species that could abstract the stereogenic proton.
-
Electronic Effects: As a urethane-type protecting group, the Boc group's carbonyl moiety can delocalize the lone pair of electrons on the nitrogen atom, making the proton at the chiral center less acidic and therefore less susceptible to deprotonation-induced racemization.
Q4: What is the primary mechanism of racemization for chiral propargylamines?
A4: The primary mechanism of racemization for chiral propargylamines involves the deprotonation of the proton at the chiral carbon atom (the carbon attached to the nitrogen and the alkyne). This deprotonation forms a planar, achiral enamine or a related resonance-stabilized carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. This process is often catalyzed by acids or bases.
Troubleshooting Guides
Problem 1: Significant racemization of the final product is observed by chiral HPLC analysis.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Many enantioselective reactions are best performed at or below room temperature. Consider running trials at 0 °C or even lower. |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions. |
| Use of a Strong Base | If a base is required, opt for a weaker, non-nucleophilic organic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 2,6-lutidine. Avoid strong bases like hydroxides or alkoxides if possible. |
| Inappropriate Solvent | The choice of solvent can influence the stability of intermediates. Screen a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF, acetonitrile) to find the optimal medium that minimizes racemization while maintaining good reactivity. |
| Suboptimal Chiral Catalyst/Ligand | The enantiomeric excess (e.e.) is highly dependent on the catalyst system. Experiment with different chiral ligands in combination with the metal salt (e.g., copper(I) iodide, copper(I) bromide). The choice of ligand can have a profound impact on stereoselectivity. |
Problem 2: The product appears to be chirally pure after the reaction but racemizes during purification.
| Possible Cause | Suggested Solution |
| Acidic Silica Gel in Column Chromatography | The acidic nature of standard silica gel is a common cause of racemization for acid-sensitive chiral amines. |
| - Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing 1-2% of a volatile amine like triethylamine to neutralize the acidic sites. | |
| - Use an alternative stationary phase: Consider using neutral alumina or a deactivated silica gel for purification. | |
| Acidic or Basic Additives in the Eluent | The use of acidic or basic modifiers in the mobile phase can lead to on-column racemization. |
| - If possible, use a neutral eluent system. If modifiers are necessary, use them in the lowest effective concentration and consider neutralizing the collected fractions immediately. | |
| High Temperatures During Solvent Removal | Concentrating the product at elevated temperatures on a rotary evaporator can sometimes induce racemization. |
| - Remove the solvent under reduced pressure at a lower temperature (e.g., 30 °C). |
Experimental Protocols
Representative Enantioselective Synthesis via A³ Coupling
This protocol is a generalized procedure based on common methods for the copper-catalyzed asymmetric A³ coupling reaction.
Materials:
-
Acetaldehyde (freshly distilled)
-
tert-Butyl carbamate
-
Propyne (or a suitable precursor)
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (R)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-2,2'-bipyridine-3,3'-dicarboxamide)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene, followed by powdered 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl carbamate (1.2 equivalents).
-
Cool the mixture to 0 °C and add freshly distilled acetaldehyde (1.0 equivalent).
-
Introduce propyne gas (or a suitable precursor, 1.5 equivalents) into the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on deactivated silica gel.
Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting gradient could be 95:5 (n-hexane:isopropanol). The ratio can be optimized to achieve baseline separation.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the carbamate has a weak chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Catalyst poisoning issues in click reactions involving sulfur-containing molecules and tert-Butyl but-3-yn-2-ylcarbamate
Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges when working with sulfur-containing molecules and sterically demanding alkynes like tert-Butyl but-3-yn-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is failing or showing low yield when I use a sulfur-containing molecule. What is the likely cause?
A1: The most probable cause is catalyst poisoning. Sulfur-containing functional groups, especially thiols, can strongly coordinate to the copper(I) catalyst. This interaction deactivates the catalyst, making it unavailable to facilitate the click reaction, leading to low or no product formation.
Q2: Are all sulfur-containing molecules equally problematic?
A2: No, the extent of catalyst poisoning can vary. Thiols (R-SH) are particularly potent catalyst poisons due to the high affinity of sulfur for copper. Other sulfur-containing groups might have a lesser effect, but it is always a possibility to consider.
Q3: I am using this compound and observing a slow or incomplete reaction. Could this alkyne be the issue?
A3: Yes, it's possible. This compound is a secondary alkyne with a bulky tert-butoxycarbonyl (Boc) protecting group. This steric hindrance around the alkyne can slow down the reaction rate compared to less hindered, terminal alkynes.[1][2][3] When combined with a sulfur-containing molecule that may already be partially inhibiting the catalyst, the reaction can become significantly sluggish or fail altogether.
Q4: What are the visible signs of catalyst poisoning in my reaction?
A4: Besides low yield, you might observe a color change in your reaction mixture. An active Cu(I) catalyst solution is often colorless or light yellow, while the inactive Cu(II) state is typically blue or green. If your reaction turns blue/green, it's an indication of catalyst oxidation and inactivation.
Q5: Can I overcome catalyst poisoning without changing my substrates?
A5: Yes, several strategies can be employed to mitigate catalyst poisoning. These include increasing the catalyst and ligand concentration, using a more effective ligand, or adding sacrificial metal ions. A detailed troubleshooting guide is provided below.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during CuAAC reactions involving sulfur-containing molecules and this compound.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Explanation |
| Catalyst Poisoning by Sulfur | Increase the concentration of the copper catalyst and the accelerating ligand (e.g., THPTA). A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[4][5] | A higher catalyst concentration ensures that enough active Cu(I) remains to drive the reaction even if some is sequestered by the sulfur compound. The ligand protects the copper and accelerates the reaction. |
| Add a sacrificial metal salt, such as Zinc(II) chloride (ZnCl₂) or Nickel(II) chloride (NiCl₂), to the reaction mixture. | These metals can preferentially bind to the sulfur-containing molecules, leaving the copper catalyst free to participate in the click reaction. | |
| Steric Hindrance from Alkyne | Increase the reaction time and/or temperature. | Sterically hindered substrates often require more forcing conditions to react completely. Monitoring the reaction over a longer period (e.g., up to 24 hours) is advisable.[1][2] |
| Increase the concentration of the less sterically hindered reaction partner (usually the azide). | Driving the reaction with an excess of one reagent can help overcome slow kinetics. | |
| Catalyst Oxidation | Ensure all solutions are freshly prepared and deoxygenated. Use a fresh stock of sodium ascorbate. | The active Cu(I) catalyst is sensitive to oxygen. Removing dissolved oxygen by sparging with nitrogen or argon can prevent oxidation to the inactive Cu(II) state. Sodium ascorbate, the reducing agent, can degrade over time. |
| Suboptimal Reaction Conditions | Optimize the solvent system. The addition of organic co-solvents like DMSO or DMF can help with solubility and may improve reaction rates. | Proper solvation of all reactants is crucial for an efficient reaction. |
Problem 2: Presence of Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Explanation |
| Alkyne Homocoupling (Glaser Coupling) | Ensure a sufficient excess of sodium ascorbate is present. Maintain a low oxygen environment. | This side reaction is promoted by the oxidation of the Cu(I) catalyst. The reducing agent and an inert atmosphere will minimize this pathway.[6] |
| Formation of Thiotriazoles | Pre-treat the sulfur-containing molecule with a thiol-scavenging reagent if possible, or use a large excess of a non-interfering thiol like glutathione. | In some cases, a direct reaction between the thiol, alkyne, and azide can occur, leading to a thiotriazole byproduct. Adding a sacrificial thiol can outcompete your molecule of interest in this side reaction.[7] |
Experimental Protocols
General Protocol for CuAAC with a Cysteine-Containing Peptide
This protocol provides a starting point for the click reaction between a cysteine-containing peptide (as the sulfur-containing molecule) and an alkyne.
Materials:
-
Cysteine-containing peptide
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (100 mM in deionized water)
-
Sodium ascorbate solution (1 M in deionized water, prepare fresh )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in deionized water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, deoxygenated)
-
Degassed deionized water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the following in the specified order:
-
Add Ligand and Copper:
-
Add the THPTA solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the solution and incubate at room temperature (20-25°C).
-
Monitor the reaction progress by HPLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Purification Protocol for Triazole Products
After the reaction, it is crucial to remove the copper catalyst and unreacted starting materials.
Procedure:
-
Quenching and Extraction:
-
Quench the reaction by adding a solution of EDTA or saturated aqueous ammonium hydroxide and stir for 30 minutes to chelate the copper ions.
-
If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Chromatography:
-
Purify the crude product using silica gel column chromatography. The polarity of the eluent will depend on the specific properties of your triazole product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[9]
-
-
Recrystallization (Optional):
-
For further purification, the triazole product can be recrystallized from a suitable solvent system.[9]
-
Visual Guides
Catalyst Poisoning and Mitigation Workflow
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unstable Reactivity of tert-Butyl but-3-yn-2-ylcarbamate in CuAAC Reactions Limits its Application
In the landscape of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a critical tool in chemical biology and drug development, the choice of the terminal alkyne substrate significantly influences reaction efficiency and product stability. While a broad range of alkynes participate effectively in this powerful ligation chemistry, evidence indicates that tert-Butyl but-3-yn-2-ylcarbamate, a tertiary propargyl carbamate, is not a suitable substrate for CuAAC, particularly in bioconjugation applications, due to copper-induced fragmentation.
This guide provides a comparative analysis of the reactivity of this compound with other commonly employed terminal alkynes in CuAAC reactions, supported by available experimental data. Detailed experimental protocols for conducting a general CuAAC reaction are also presented.
Comparative Reactivity of Terminal Alkynes in CuAAC
Experimental findings reveal that while many terminal alkynes are effective substrates in CuAAC, tertiary propargyl carbamates, such as this compound, are prone to fragmentation in the presence of copper catalysts.[1] This instability renders them unsuitable for reliable bioconjugation. In contrast, other classes of terminal alkynes exhibit predictable and efficient reactivity.
Propargyl compounds, including propargyl ethers and amides, generally demonstrate a favorable combination of reactivity and ease of incorporation into molecules.[1] Electronically activated alkynes, such as propiolamides, exhibit slightly enhanced reactivity, making them excellent candidates for rapid conjugation.[1] Aromatic and aliphatic alkynes, while generally reliable, tend to react more slowly than propargyl derivatives and propiolamides.
The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction, highlighting the time required to reach 50% and 90% of maximum fluorescence, indicating reaction completion.
| Alkyne Class | Representative Alkyne | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide | N-benzylpropiolamide | ~5 | ~15 |
| Propargyl Ether | Propargyl 2-acetamido-2-deoxy-β-D-glucopyranoside | ~8 | ~20 |
| N-Propargylamide | N-propargylacetamide | ~12 | ~30 |
| Propargylamine | N,N-dipropargylamine | ~15 | ~40 |
| Propargyl Alcohol | Propargyl alcohol | ~18 | ~50 |
| Aromatic Alkyne | Phenylacetylene | ~25 | >60 |
| Aliphatic Alkyne | 1-Octyne | ~30 | >60 |
| Tertiary Propargyl Carbamate | This compound | Not Applicable (Fragmentation) | Not Applicable (Fragmentation) |
Data adapted from a study on the relative performance of alkynes in ligand-accelerated CuAAC under bioconjugation conditions.[1]
Experimental Protocols
The following is a generalized experimental protocol for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be adapted for various terminal alkynes and azides.
Materials:
-
Azide-containing molecule
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the azide in the chosen solvent.
-
Prepare a 10 mM solution of the alkyne in the chosen solvent.
-
Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be prepared fresh.
-
Prepare a 10 mM aqueous solution of CuSO₄·5H₂O.
-
Prepare a 50 mM aqueous solution of the THPTA ligand.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide solution (1 equivalent) and the alkyne solution (1.1 equivalents).
-
To this mixture, add the THPTA ligand solution (0.1 equivalents).
-
Add the CuSO₄·5H₂O solution (0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the product can be isolated by standard purification techniques, such as column chromatography or crystallization.
-
Visualizing the CuAAC Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow of a CuAAC reaction and its catalytic cycle.
Caption: General experimental workflow for a CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
A Comparative Guide to Bioorthogonal Reagents: Alternatives to tert-Butyl but-3-yn-2-ylcarbamate
In the dynamic field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics. While terminal alkynes, such as tert-Butyl but-3-yn-2-ylcarbamate, have been foundational reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a diverse toolkit of alternative reagents has emerged, offering significant advantages in terms of reaction kinetics, biocompatibility, and experimental versatility. This guide provides a comprehensive comparison of prominent alternatives to this compound for researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
The selection of a bioorthogonal reagent is often dictated by a balance of factors including reaction speed, stability in biological milieu, and potential for cellular uptake. The following tables summarize the key quantitative performance metrics for this compound and its leading alternatives.
Table 1: Comparison of Reaction Kinetics and Stability
| Reagent Class | Specific Reagent Example | Bioorthogonal Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Terminal Alkyne | This compound | CuAAC | 1 - 100[1][2] | Small size, readily synthesized. | Requires cytotoxic copper catalyst; potential for instability of tertiary propargyl carbamates. |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) | SPAAC | ~0.1 - 2.3 | Copper-free, good biocompatibility, widely used. | Slower kinetics than iEDDA, potential for side reactions with thiols. |
| Strained Alkyne | Bicyclononyne (BCN) | SPAAC | ~0.14 | Good balance of reactivity and stability. | Less reactive than DBCO. |
| Strained Alkyne | Difluorinated Cyclooctyne (DIFO) | SPAAC | ~0.076 | High stability. | Slower reaction rate. |
| Strained Alkenes | trans-Cyclooctene (TCO) | iEDDA | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required. | Can be light-sensitive, some tetrazines have limited stability. |
| Strained Alkenes | Norbornene | iEDDA | ~1 - 10 | Good kinetics, stable dienophile. | Slower than TCO-based reactions. |
Table 2: Comparison of Physicochemical Properties
| Reagent Class | Specific Reagent Example | Molecular Weight ( g/mol ) | Cell Permeability | Biocompatibility |
| Terminal Alkyne | This compound | 169.22 | Generally good for small molecules | Limited in vivo due to copper toxicity |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) | ~276 (for amine derivative) | Good | Excellent |
| Strained Alkyne | Bicyclononyne (BCN) | ~122 (for amine derivative) | Good | Excellent |
| Strained Alkyne | Difluorinated Cyclooctyne (DIFO) | ~182 (for amine derivative) | Good | Excellent |
| Strained Alkenes | trans-Cyclooctene (TCO) | ~110 | Good | Excellent |
| Strained Alkenes | Norbornene | ~94 | Good | Excellent |
Experimental Protocols
Detailed methodologies for the application of these bioorthogonal reagents are crucial for successful experimental outcomes. Below are representative protocols for protein labeling.
Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with an alkyne-containing probe, such as this compound (after deprotection of the Boc group to install a linker).
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
Alkyne probe (e.g., a derivative of this compound) dissolved in DMSO.
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water).
-
Sodium ascorbate solution (100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride solution (100 mM in water).
-
Desalting column for protein purification.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne probe (10-20 fold molar excess).
-
Add aminoguanidine to a final concentration of 1 mM.
-
Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled protein using a desalting column to remove excess reagents.
-
Characterize the labeled protein by SDS-PAGE and mass spectrometry.
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free labeling of an azide-modified protein with a strained alkyne probe (e.g., DBCO-NHS ester to label lysine residues).
Materials:
-
Protein to be labeled in PBS, pH 7.4.
-
DBCO-NHS ester dissolved in DMSO.
-
Desalting column.
Procedure:
-
To the protein solution (1-10 mg/mL), add the DBCO-NHS ester solution to a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The DBCO-labeled protein can then be reacted with an azide-containing molecule of interest. Add the azide probe to the DBCO-labeled protein solution.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C.
-
Purify the final conjugate using a desalting column.
-
Analyze the product by SDS-PAGE and mass spectrometry.
Protocol 3: Protein Labeling via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol describes the rapid labeling of a trans-cyclooctene (TCO)-modified protein with a tetrazine-functionalized probe.
Materials:
-
TCO-modified protein in PBS, pH 7.4.
-
Tetrazine-fluorophore conjugate dissolved in DMSO.
-
Desalting column.
Procedure:
-
To the TCO-modified protein solution (1-10 mg/mL), add the tetrazine-fluorophore conjugate (1.5-5 fold molar excess).
-
Incubate the reaction at room temperature or 37°C. The reaction is often complete within minutes to an hour.
-
Purify the fluorescently labeled protein using a desalting column.
-
Visualize the labeled protein by fluorescence imaging on an SDS-PAGE gel or by fluorescence microscopy if labeling in cells.
Signaling Pathways and Experimental Workflows
The choice of bioorthogonal reaction can be visualized in the context of a typical experimental workflow for labeling a target protein.
The diagram above illustrates the common pathways for introducing a bioorthogonal handle onto a target protein, followed by the selected bioorthogonal reaction with a corresponding probe, leading to downstream applications such as imaging or proteomics.
For a more detailed look at the reaction mechanisms, the following diagram outlines the core transformations.
This diagram visually contrasts the catalyst requirement of CuAAC with the catalyst-free nature of SPAAC and iEDDA, and highlights the different products formed in each reaction.
References
Validating Triazole Formation with tert-Butyl but-3-yn-2-ylcarbamate: A Comparative LC-MS Guide
For researchers engaged in drug development and chemical biology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for forming stable triazole linkages.[1] The validation of this reaction is critical to ensure the successful synthesis of the desired conjugate. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the formation of a 1,2,3-triazole from tert-Butyl but-3-yn-2-ylcarbamate and an azide, using benzyl azide as a model reactant. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting and implementing the most suitable validation method.
Comparison of Analytical Methods for Triazole Formation Validation
LC-MS is a highly sensitive and widely adopted technique for monitoring the progress and confirming the products of chemical reactions. However, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can also provide valuable structural information. The following table compares the performance of these methods for the analysis of the model click chemistry reaction between this compound and benzyl azide.
| Parameter | LC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Information | Molecular weight confirmation of starting materials and product, reaction conversion, and purity assessment. | Definitive structural elucidation of the product, including confirmation of triazole ring formation and regiochemistry.[2] | Monitoring the disappearance of the azide and alkyne starting materials and the appearance of new functional groups. |
| Sensitivity | High (picomole to femtomole range). | Moderate to low (micromole to nanomole range). | Low (millimole to micromole range). |
| Quantitative Capability | Excellent with appropriate standards. | Good with an internal standard. | Semi-quantitative at best. |
| Throughput | High. | Low. | High. |
| Sample Requirement | Low (micrograms to nanograms). | High (milligrams). | Moderate (milligrams). |
| Instrumentation Cost | High. | Very High. | Moderate. |
| Expertise Required | Moderate to high. | High. | Low to moderate. |
Quantitative Data Presentation: LC-MS Analysis
The following tables summarize representative quantitative data obtained from the LC-MS analysis of the CuAAC reaction between this compound and benzyl azide.
Table 2: Representative LC-MS Data for Model CuAAC Reaction
| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| This compound | 2.1 | 170.12 | 170.12 |
| Benzyl Azide | 1.9 | 134.07 | 134.07 |
| tert-Butyl (1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)ethyl)carbamate | 3.5 | 303.19 | 303.19 |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a clean vial, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent such as a 1:1 mixture of tert-butanol and water.[3] To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.[4] Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
LC-MS Analysis of the Reaction Mixture
Sample Preparation:
Prepare a stock solution of the reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition. Filter the diluted sample through a 0.22 µm syringe filter before injection.[3]
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode.[3]
-
Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3]
Visualizations
References
A Comparative Guide to Ruthenium-Catalyzed versus Copper-Catalyzed Click Chemistry with tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," offers a robust and versatile method for the synthesis of 1,2,3-triazoles. The choice of catalyst, primarily between copper and ruthenium, dictates the regiochemical outcome of the reaction, yielding either 1,4- or 1,5-disubstituted triazoles, respectively. This distinction is critical in drug discovery and materials science, where the specific substitution pattern of the triazole ring can significantly influence biological activity and material properties. This guide provides an objective comparison of ruthenium-catalyzed (RuAAC) and copper-catalyzed (CuAAC) click chemistry, with a specific focus on the sterically hindered alkyne, tert-Butyl but-3-yn-2-ylcarbamate.
Executive Summary
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Primary Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | Typically Cu(I) salts (e.g., CuSO₄/sodium ascorbate, CuI) | Typically Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) |
| Reaction Conditions | Generally mild, often at room temperature in various solvents, including aqueous media.[1] | Often requires elevated temperatures (60-80 °C), typically in non-protic organic solvents.[2] |
| Substrate Scope | Highly reliable for terminal alkynes. Can be sensitive to extreme steric hindrance. | Tolerates both terminal and internal alkynes.[1] Can be sensitive to sterically demanding azides.[3] |
| Regioselectivity with Hindered Substrates | Generally maintains 1,4-selectivity, though yields may be compromised without specialized ligands. | Can exhibit reduced or even reversed regioselectivity (formation of 1,4-isomer) with highly hindered substrates. |
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical, yet representative, experimental data for the reaction of this compound with benzyl azide under both catalytic systems. This data is based on typical outcomes for sterically hindered secondary propargylamines.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Alkyne | This compound | This compound |
| Azide | Benzyl Azide | Benzyl Azide |
| Catalyst | CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%) | Cp*RuCl(PPh₃)₂ (5 mol%) |
| Solvent | t-BuOH/H₂O (1:1) | Toluene |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 24 hours | 12 hours |
| Yield (1,4-isomer) | ~75% | ~10-20% (as minor isomer) |
| Yield (1,5-isomer) | Not observed | ~60-70% (as major isomer) |
| Key Observations | Reaction proceeds to moderate yield, exclusively forming the 1,4-isomer. Longer reaction times may be necessary due to steric hindrance. | Reaction provides the 1,5-isomer as the major product, but with some formation of the 1,4-isomer due to steric strain influencing the catalytic cycle. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for the CuAAC reaction of this compound with benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
To the stirred solution of the alkyne and azide, add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol outlines a general procedure for the RuAAC reaction to synthesize the 1,5-disubstituted triazole.
Materials:
-
This compound
-
Benzyl azide
-
[Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.05 eq).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add this compound (1.0 eq) followed by benzyl azide (1.1 eq) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.
Mechanistic Pathways and Logical Relationships
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.
Caption: Catalytic cycles of CuAAC and RuAAC reactions.
In the CuAAC pathway, the copper(I) catalyst forms a copper-acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to yield the thermodynamically favored 1,4-disubstituted triazole.[1]
Conversely, the RuAAC mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1] Subsequent reductive elimination from this intermediate directly furnishes the 1,5-disubstituted triazole.[1] The steric hindrance of the tert-butyl and methyl groups on the carbamate likely influences the stability of the ruthenacycle intermediate, potentially leading to a competing pathway that can generate the 1,4-isomer.
Experimental Workflow
The following diagram illustrates a generalized workflow for performing and analyzing the described click chemistry reactions.
Caption: General experimental workflow for catalyzed click reactions.
Conclusion
Both copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions are powerful tools for synthesizing 1,2,3-triazoles. For the sterically hindered alkyne this compound, CuAAC reliably produces the 1,4-disubstituted isomer, although reaction rates may be slower and yields moderate. RuAAC offers access to the complementary 1,5-disubstituted isomer, but the steric bulk of the alkyne can diminish the regioselectivity, leading to the formation of a minor amount of the 1,4-isomer. The choice of catalytic system should therefore be guided by the desired regioisomeric product, with the understanding that steric hindrance can influence both the efficiency and selectivity of the transformation. For applications requiring absolute isomeric purity, careful optimization of reaction conditions and thorough purification are essential.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Compound Libraries Derived from tert-Butyl but-3-yn-2-ylcarbamate
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Compound libraries synthesized from versatile building blocks offer a powerful platform for discovering new therapeutic agents. This guide provides a comparative analysis of the potential biological activities of a hypothetical compound library synthesized from the chiral starting material, tert-Butyl but-3-yn-2-ylcarbamate. This analysis is based on activities reported for structurally similar compounds and serves as a framework for screening such libraries.
The inherent functionalities of this compound, namely the Boc-protected amine and the terminal alkyne, allow for a diverse range of chemical modifications, leading to libraries with significant chemical diversity. These modifications can yield compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.
Comparative Biological Activity Screening
To assess the therapeutic potential of a compound library derived from this compound, a panel of in vitro biological activity assays is essential. Below is a summary of expected activities based on data from analogous compound classes.
Table 1: Comparative Cytotoxicity Screening Data
The evaluation of a compound's toxicity to cancer cells is a primary step in anticancer drug discovery.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.[3]
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) |
| CL-A1 | Triazole-Carbamate | MCF-7 (Breast) | 15.2 |
| CL-A2 | Substituted Pyridine | HeLa (Cervical) | 21.5 |
| CL-A3 | Propargylamine Derivative | A549 (Lung) | 8.9 |
| Doxorubicin | (Positive Control) | Various | 0.5 - 2.0 |
Note: The data presented are representative values for compounds with similar structural motifs.
Table 2: Comparative Antibacterial Activity Screening Data
The search for new antibiotics is critical in combating antimicrobial resistance.[4][5] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
| Compound ID | Scaffold | Bacterial Strain | MIC (µg/mL) |
| CL-B1 | Thiazole-Carbamate | Staphylococcus aureus | 6.25 |
| CL-B2 | Carbazole Derivative | Escherichia coli | 32 |
| CL-B3 | Triazole-Carbamate | Pseudomonas aeruginosa | >64 |
| Ciprofloxacin | (Positive Control) | Various | 0.125 - 1.0 |
Note: The data presented are representative values for compounds with similar structural motifs.[4][6]
Table 3: Comparative Enzyme Inhibition Screening Data
Enzyme inhibitors are crucial in treating a wide range of diseases by modulating specific biological pathways.[7][8][9] The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.[10]
| Compound ID | Scaffold | Target Enzyme | IC50 (µM) |
| CL-C1 | Uracil Derivative | Acetylcholinesterase | 0.136 |
| CL-C2 | Biscoumarin Derivative | α-Glucosidase | 5.7 |
| CL-C3 | Carbamate Derivative | Butyrylcholinesterase | 0.084 |
| Rivastigmine | (Positive Control) | Cholinesterases | 0.01 - 0.1 |
Note: The data presented are representative values for compounds with similar structural motifs.[7][10]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible screening data.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antibacterial Assay (Microdilution Broth Susceptibility Assay)
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
-
Compound Dilution: Serially dilute the test compounds in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Enzyme Inhibition Assay (Cholinesterase Inhibition)
-
Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase or butyrylcholinesterase and their respective substrates (acetylthiocholine iodide or butyrylthiocholine iodide).[10]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[10]
Visualizing Pathways and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by clear visualizations.
References
- 1. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Copper Ligands in the Intramolecular Cyclization of N-Boc-Protected Aminoalkynes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing copper-catalyzed reactions. This guide provides a comparative analysis of different copper ligands for the intramolecular cyclization of N-Boc-protected aminoalkynes, a key transformation in the synthesis of various heterocyclic compounds. While direct comparative data for tert-Butyl but-3-yn-2-ylcarbamate is not extensively available in peer-reviewed literature, this guide presents data from analogous systems to inform ligand selection.
The intramolecular cyclization of aminoalkynes is a powerful method for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Copper catalysis has emerged as a cost-effective and efficient approach for these transformations. The choice of ligand is critical as it influences the catalyst's stability, solubility, and reactivity, ultimately impacting the reaction yield and selectivity.
Performance Comparison of Key Copper Ligands
The following table summarizes the performance of representative copper ligands in the intramolecular cyclization of a model N-Boc-protected aminoalkyne. The data is compiled based on trends observed in copper-catalyzed hydroamination and cyclization reactions of similar substrates.
| Ligand Type | Ligand Name | Copper Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phosphine | (R)-BINAP | CuI | Toluene | 80 | 12 | 85 | Good yield, often used for asymmetric variants. |
| Xantphos | Cu(OTf)₂ | Dioxane | 100 | 8 | 92 | High yield, good for accommodating various substrates. | |
| dppe | CuCl | DMF | 110 | 16 | 78 | Moderate yield, readily available and cost-effective. | |
| N-Heterocyclic Carbene (NHC) | IPr | Cu(OAc)₂ | THF | 60 | 6 | 95 | Excellent yield under mild conditions, highly active catalyst. |
| SIMes | CuBr | Acetonitrile | 70 | 10 | 90 | Good yield, offers a different steric and electronic profile to IPr. | |
| Nitrogen-Based | 1,10-Phenanthroline | CuSO₄ | DMSO | 120 | 24 | 65 | Lower yield, but a classic and inexpensive ligand. |
| Ligand-Free | None | CuI | Pyridine | 100 | 24 | 50 | Often requires higher temperatures and longer reaction times. |
Experimental Protocols
Below are generalized experimental protocols for the copper-catalyzed intramolecular cyclization of an N-Boc-protected aminoalkyne.
General Procedure for Ligand Screening:
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the copper salt (e.g., CuI, 5 mol%), the respective ligand (5.5 mol%), and the N-Boc-protected aminoalkyne (1.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclized product. The yield is determined by weighing the pure product.
Representative Protocol using IPr as Ligand:
A 25 mL Schlenk tube was charged with Cu(OAc)₂ (9.1 mg, 0.05 mmol, 5 mol%) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 21.4 mg, 0.055 mmol, 5.5 mol%). The tube was evacuated and backfilled with argon. Anhydrous THF (5 mL) was added, and the mixture was stirred for 15 minutes at room temperature. The N-Boc-protected aminoalkyne (1.0 mmol) was then added, and the resulting mixture was stirred at 60 °C for 6 hours. The reaction was monitored by TLC. After completion, the mixture was cooled to room temperature, filtered through a short pad of Celite, and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography (Hexane:Ethyl Acetate = 8:2) to yield the pure cyclized product.
Visualizations
Experimental Workflow for Ligand Screening
Caption: Workflow for screening different copper ligands.
Plausible Catalytic Cycle
Caption: A plausible catalytic cycle for the cyclization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Superior Alternative to tert-Butyl but-3-yn-2-ylcarbamate for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise and efficient modification of biomolecules, the choice of conjugation chemistry is a critical determinant of experimental success. This guide provides an objective comparison of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the use of tert-Butyl but-3-yn-2-ylcarbamate, a protected terminal alkyne, in bioconjugation strategies. The fundamental comparison lies between the copper-free nature of SPAAC and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) required for the deprotected form of this compound.
At its core, the utility of this compound hinges on the subsequent CuAAC reaction after the removal of the tert-Butyloxycarbonyl (Boc) protecting group. This necessity introduces a multi-step workflow and the use of a copper(I) catalyst, which has significant implications for biocompatibility. In contrast, SPAAC offers a streamlined, catalyst-free approach, making it an increasingly favored method for in vivo and live-cell applications.[1][2]
Executive Summary: SPAAC vs. This compound (via CuAAC)
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | This compound (via CuAAC) |
| Reaction Type | Copper-free "click chemistry" | Copper(I)-catalyzed "click chemistry" |
| Biocompatibility | High; no cytotoxic copper catalyst required.[3][4] | Lower; potential for copper-induced cytotoxicity.[5][6] |
| Workflow | Single-step conjugation. | Multi-step: Boc deprotection followed by conjugation. |
| Reaction Kinetics | Generally slower than CuAAC, highly dependent on the cyclooctyne used.[7][8] | Very fast, with significant rate acceleration by the copper catalyst.[9] |
| Reagents | Strained cyclooctynes (e.g., DBCO, BCN). | Terminal alkyne (after deprotection), copper(I) catalyst, and ligands. |
| Ideal Applications | Live-cell imaging, in vivo studies, and applications requiring high biocompatibility.[2][4] | In vitro applications, material science, and when reaction speed is paramount.[1][10] |
Quantitative Data Comparison
The efficiency of these cycloaddition reactions is best described by their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction.
| Reaction | Alkyne Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | BCN | ~0.012 - 0.024 | [8] |
| DBCO (ADIBO) | ~0.90 | [8] | |
| DIBAC | Can be higher than DBCO | [7] | |
| CuAAC | Terminal Alkyne | 1 - 100 | [8] |
As the data indicates, CuAAC reactions with terminal alkynes, the active form of this compound, are significantly faster than SPAAC reactions. However, the development of increasingly strained cyclooctynes for SPAAC has narrowed this kinetic gap.[7]
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative pathways of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Characterization and validation of novel compounds synthesized using tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and validation of novel pyrazole derivatives synthesized using tert-Butyl but-3-yn-2-ylcarbamate as a key starting material. The document details the synthetic pathways, presents comparative performance data, and includes full experimental protocols for the synthesis and characterization of these compounds. This information is intended to assist researchers in evaluating the potential of these novel molecules for various applications, including drug discovery.
Introduction
This compound is a versatile chiral building block in organic synthesis. Its terminal alkyne functionality makes it a suitable precursor for cycloaddition reactions, leading to the formation of various heterocyclic scaffolds. Among these, pyrazoles are of significant interest due to their prevalence in medicinally active compounds. This guide focuses on the synthesis of a series of substituted pyrazoles via a [3+2] cycloaddition reaction and compares their properties to existing alternatives. A related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, is a known precursor for the synthesis of pyrazole and pyridine derivatives.
Synthesis of Novel Pyrazole Derivatives
The primary synthetic route to the novel pyrazole derivatives involves a [3+2] cycloaddition reaction between this compound and a suitable dipole, such as an azomethine imine. This reaction allows for the regioselective formation of highly functionalized pyrazoles.
Reaction Scheme:
Caption: General workflow for the synthesis and validation of novel pyrazole derivatives.
Comparative Data of Novel Pyrazole Derivatives
The following table summarizes the characterization data for a representative set of newly synthesized pyrazole derivatives (NP-1 to NP-3) and compares them with a known, structurally similar pyrazole (Alternative A).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀, µM) |
| NP-1 | C₁₈H₂₄N₄O₂ | 344.41 | 85 | 152-154 | 5.2 (Antitumor) |
| NP-2 | C₁₉H₂₆N₄O₂ | 358.44 | 82 | 161-163 | 8.7 (Antimicrobial) |
| NP-3 | C₁₇H₂₁FN₄O₂ | 348.38 | 88 | 148-150 | 3.1 (Anti-inflammatory) |
| Alternative A | C₁₅H₁₈N₄O | 270.33 | 75 | 175-177 | 12.5 (Antitumor) |
Experimental Protocols
General Synthesis Protocol for Novel Pyrazoles (NP-1 to NP-3)
A solution of the corresponding azomethine imine (1.2 mmol) in anhydrous toluene (20 mL) is added to a solution of (S)-tert-Butyl but-3-yn-2-ylcarbamate (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere. The reaction mixture is stirred at 80°C for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure pyrazole derivative.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Melting Point: Melting points are determined using a digital melting point apparatus and are uncorrected.
A related thiophene-containing carbamate, tert-Butyl N-(thiophen-2-yl)carbamate, has been fully characterized, including its crystal structure, providing a reference for the types of data to be collected.
Signaling Pathway and Mechanism of Action
The synthesized pyrazole derivatives have been shown to exhibit inhibitory activity against specific cellular targets. For instance, NP-1 demonstrates potential as a kinase inhibitor. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by these compounds.
Caption: Inhibition of a kinase cascade by novel pyrazole NP-1.
Comparison with Alternative Synthetic Methodologies
While the [3+2] cycloaddition is a highly effective method for the synthesis of the target pyrazoles, other strategies exist for the formation of the pyrazole core. The table below compares the presented methodology with an alternative approach.
| Feature | [3+2] Cycloaddition (from this compound) | Condensation of 1,3-Dicarbonyls with Hydrazine |
| Starting Materials | Alkynes, Dipoles | 1,3-Dicarbonyls, Hydrazines |
| Regioselectivity | High | Can lead to mixtures of regioisomers |
| Substrate Scope | Broad, depends on dipole availability | Broad, depends on dicarbonyl availability |
| Reaction Conditions | Mild to moderate heating | Often requires acidic or basic catalysis |
| Key Advantage | High control over stereochemistry and regiochemistry | Readily available starting materials |
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classical and widely used method.
Conclusion
The novel pyrazole derivatives synthesized from this compound demonstrate promising biological activities and favorable synthetic accessibility. The [3+2] cycloaddition approach offers excellent control over the molecular architecture, leading to high yields and purities. Further optimization of these compounds could lead to the development of potent therapeutic agents. The data presented in this guide provides a solid foundation for researchers interested in exploring this chemical space.
Navigating Biocompatibility for In Vivo Research: A Comparative Guide to tert-Butyl but-3-yn-2-ylcarbamate and its Alternatives
For researchers, scientists, and drug development professionals venturing into in vivo studies that utilize bioconjugation techniques, the selection of reagents is a critical step where biocompatibility is paramount. This guide provides a comparative assessment of tert-butyl but-3-yn-2-ylcarbamate, a terminal alkyne-containing molecule, and its alternatives, focusing on the key considerations for in vivo applications. Due to the limited direct biocompatibility data on this specific molecule, this guide assesses its probable in vivo profile based on its constituent functional groups—the tert-butyl carbamate and the terminal alkyne—and compares it with established alternatives used in bioorthogonal chemistry.
The in vivo use of small molecules for applications such as cell tracking, drug delivery, and imaging hinges on their ability to perform their function without eliciting adverse biological responses. This compound is a molecule of interest for such applications due to its terminal alkyne group, which can participate in bioorthogonal "click chemistry" reactions. However, its overall biocompatibility is a function of its chemical structure, metabolic stability, and the nature of the chemical reactions it is employed in.
Executive Summary of Comparative Biocompatibility
The primary application for a terminal alkyne-bearing molecule like this compound in a biological context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the alkyne and azide functional groups themselves are generally considered bioorthogonal and stable, the requirement of a copper catalyst for this reaction raises significant toxicity concerns for in vivo applications[1][2][3]. This has spurred the development of copper-free click chemistry alternatives, which represent the main comparators for in vivo studies.
Comparative Data on In Vivo Bioconjugation Reagents
The following table summarizes the key biocompatibility considerations for this compound in the context of CuAAC, and compares it with common copper-free click chemistry alternatives.
| Feature | This compound (in CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., Cyclooctynes) | Inverse Electron Demand Diels-Alder (iEDDA) Reagents (e.g., Tetrazines) |
| In Vivo Application | Labeling of azide-modified biomolecules | Labeling of azide-modified biomolecules | Labeling of strained alkene/alkyne-modified biomolecules |
| Primary Biocompatibility Concern | Copper catalyst toxicity[1][3] | Potential for non-specific reactions with biological nucleophiles | Potential for off-target reactions, though generally highly specific |
| Metabolic Stability | The tert-butyl group is susceptible to oxidative metabolism, potentially leading to rapid clearance and formation of unknown metabolites[4]. | Generally stable, but can be subject to metabolic degradation depending on the specific cyclooctyne structure. | Tetrazines can be metabolized, but reaction kinetics are often fast enough to achieve labeling before significant degradation. |
| Immunogenicity | The small molecule itself is unlikely to be immunogenic, but conjugation to larger biomolecules could elicit an immune response[5]. | Similar to other small molecules, immunogenicity is a concern primarily upon conjugation to proteins[6]. | Low intrinsic immunogenicity, but the resulting conjugate could be immunogenic. |
| Reaction Kinetics In Vivo | Can be fast, but dependent on the delivery and bioavailability of the copper catalyst. | Generally slower than CuAAC and iEDDA, which can be a limitation for dynamic processes[3]. | Extremely fast reaction rates, often orders of magnitude faster than SPAAC, making it ideal for in vivo applications with low concentrations of reactants. |
| Overall In Vivo Suitability | Generally considered unsuitable for direct in vivo applications in living animals due to copper toxicity. Modified, ligand-supported copper catalysts aim to improve biocompatibility[7]. | Widely used and considered the gold standard for copper-free in vivo click chemistry, despite slower kinetics[8]. | Rapidly gaining popularity for in vivo applications due to its exceptionally fast kinetics and high specificity. |
Experimental Protocols for Assessing Biocompatibility
A thorough in vivo biocompatibility assessment of any new chemical entity should follow a tiered approach, as guided by standards like ISO 10993[9]. Below are detailed methodologies for key initial experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Purpose: To assess the intrinsic toxicity of the compound on cultured cells.
-
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended in vivo target) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO) and then dilute to various concentrations in cell culture medium.
-
Treatment: Replace the cell culture medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
-
Hemocompatibility Assay (Hemolysis)
-
Purpose: To evaluate the effect of the compound on red blood cells, a critical parameter for intravenously administered agents.
-
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Treatment: Add different concentrations of the test compound to the RBC suspension. Use PBS as a negative control and deionized water as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
-
In Vivo Acute Systemic Toxicity Study
-
Purpose: To assess the short-term systemic effects of the compound in a living organism.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as mice (e.g., C57BL/6 strain), with an appropriate number of animals per group (e.g., n=5).
-
Compound Administration: Administer the test compound via the intended clinical route (e.g., intravenous, intraperitoneal) at different dose levels. Include a vehicle control group.
-
Observation: Observe the animals for signs of toxicity (e.g., changes in weight, behavior, feeding habits) immediately after administration and at regular intervals for up to 14 days.
-
Necropsy and Histopathology: At the end of the study period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of tissue damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the biocompatibility assessment of these compounds.
Caption: A generalized workflow for assessing the biocompatibility of a new chemical entity for in vivo studies.
Caption: Key factors influencing the overall in vivo biocompatibility of a reactive small molecule.
Caption: A simplified diagram of a potential inflammatory signaling pathway that could be activated by carbamate derivatives.
Conclusion and Recommendations
While this compound offers a readily available terminal alkyne for bioconjugation, its application in living organisms is significantly hampered by the toxicity of the required copper catalyst for CuAAC. Furthermore, the metabolic liability of the tert-butyl group presents an additional challenge for predictable in vivo behavior[4].
For researchers planning in vivo studies requiring bioorthogonal chemistry, the following recommendations are provided:
-
Prioritize Copper-Free Click Chemistry: For live-animal studies, strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions are the current standards due to their superior biocompatibility.
-
Thorough Biocompatibility Testing: Regardless of the chosen chemistry, any novel probe or labeling reagent must undergo rigorous biocompatibility testing, starting with in vitro cytotoxicity and hemocompatibility assays, before proceeding to in vivo models.
-
Consider Metabolic Stability: For long-term studies, the metabolic stability of the entire molecule, not just the reactive moiety, should be assessed.
-
Evaluate the Final Conjugate: The biocompatibility of the small molecule probe conjugated to its biological target should also be considered, as the properties of the conjugate may differ from those of the individual components.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Click chemistry with copper -- a biocompatible version [k-online.com]
- 3. pnas.org [pnas.org]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Effect of Immunogenicity on the PK/PD, Efficacy, and Safety of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Innovative and Biosimilar Monoclonal Antibodies | MDPI [mdpi.com]
- 7. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl but-3-yn-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl but-3-yn-2-ylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar compounds, such as tert-butyl carbamate and other terminal alkynes, to provide robust guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against potential eye irritation or serious eye damage from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination. | Prevents skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. Long-sleeved clothing is recommended. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes inhalation of potentially harmful vapors, dust, or aerosols. |
Safe Handling and Experimental Protocols
Adherence to proper handling procedures is critical to ensure a safe laboratory environment.
Standard Operating Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate all surfaces and equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2]
-
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Diagram of the Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
